molecular formula C8H9N3O B12827510 4-Methoxy-1H-benzo[d]imidazol-6-amine

4-Methoxy-1H-benzo[d]imidazol-6-amine

Cat. No.: B12827510
M. Wt: 163.18 g/mol
InChI Key: GUQQUHGLEGUTFX-UHFFFAOYSA-N
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Description

4-Methoxy-1H-benzo[d]imidazol-6-amine is a chemical compound of significant interest in pharmaceutical and organic synthesis research. This benzimidazole derivative features both amine and methoxy functional groups, making it a versatile building block or intermediate for the development of more complex molecules. The benzimidazole core is a privileged scaffold in medicinal chemistry, known for its wide range of biological activities. Research on closely related methoxy-substituted benzimidazoles indicates potential applications in developing compounds for various therapeutic areas. The specific substitution pattern on this compound makes it a valuable candidate for inclusion in compound libraries for screening against new biological targets and for structure-activity relationship (SAR) studies. Scientists utilize this and similar structures in the design and synthesis of molecules for investigating anticancer, antimicrobial, and other pharmacological properties. This product is intended for research purposes only and is strictly not for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory environment.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H9N3O

Molecular Weight

163.18 g/mol

IUPAC Name

7-methoxy-3H-benzimidazol-5-amine

InChI

InChI=1S/C8H9N3O/c1-12-7-3-5(9)2-6-8(7)11-4-10-6/h2-4H,9H2,1H3,(H,10,11)

InChI Key

GUQQUHGLEGUTFX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC2=C1N=CN2)N

Origin of Product

United States

Synthetic Methodologies for 4 Methoxy 1h Benzo D Imidazol 6 Amine and Its Derivatives

Classic Cyclization Routes for Benzimidazole (B57391) Core Synthesis

The formation of the benzimidazole ring system is a cornerstone of heterocyclic chemistry, with several classical methods having been refined over decades. These approaches typically involve the condensation of an o-phenylenediamine (B120857) precursor with a one-carbon electrophile.

Acid-Catalyzed Condensation of o-Phenylenediamine Precursors

The most traditional and widely employed method for synthesizing the benzimidazole core is the acid-catalyzed condensation of an o-phenylenediamine with a carboxylic acid or its derivative. This is often referred to as the Phillips-Ladenburg synthesis. In the context of 4-Methoxy-1H-benzo[d]imidazol-6-amine, the key starting material is 3,4-diaminoanisole (B141616). This precursor is typically prepared in a two-step sequence starting from the commercially available 4-methoxyaniline. The first step involves the nitration of 4-methoxyaniline to yield 4-methoxy-3-nitroaniline (B184566) wikipedia.orgwikipedia.orgnih.gov. Subsequent reduction of the nitro group, commonly achieved through catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or with reducing agents such as tin(II) chloride in hydrochloric acid, affords the crucial 3,4-diaminoanisole intermediate wikipedia.org.

The cyclization is then achieved by heating the 3,4-diaminoanisole with a suitable carboxylic acid, such as formic acid, often in the presence of a strong acid catalyst like hydrochloric acid or polyphosphoric acid (PPA). The reaction proceeds through the formation of an initial amide followed by an intramolecular cyclodehydration to furnish the benzimidazole ring.

Table 1: Examples of Acid-Catalyzed Cyclization for Benzimidazole Synthesis

o-Phenylenediamine PrecursorC1 SourceCatalyst/ConditionsProduct
3,4-DiaminoanisoleFormic AcidHCl, reflux6-Methoxy-1H-benzo[d]imidazole
o-PhenylenediamineAcetic Acid4M HCl, reflux2-Methyl-1H-benzo[d]imidazole
4-Nitro-o-phenylenediamineVarious Aromatic AldehydesSodium Metabisulfite6-Nitro-2-aryl-1H-benzimidazoles mdpi.com

Formaldehyde-Mediated Cyclization Approaches

Formaldehyde (B43269) and its equivalents serve as effective one-carbon synthons for the construction of the benzimidazole nucleus, particularly for the synthesis of 2-unsubstituted benzimidazoles. The reaction of an o-phenylenediamine, such as 3,4-diaminoanisole, with formaldehyde or its polymer, paraformaldehyde, typically under oxidative conditions, leads to the formation of the benzimidazole ring. Various oxidizing agents can be employed to facilitate the final dehydrogenation step to the aromatic benzimidazole. While historically significant, these methods are sometimes less favored due to potential side reactions and the need for stoichiometric oxidants. A related approach involves the use of glyoxylic acid, which can be thought of as a masked formaldehyde equivalent, in a condensation reaction with o-phenylenediamine to produce benzimidazole-2-carboxylic acid, which can be subsequently decarboxylated.

Modern Synthetic Strategies for Functionalization and Derivatization

While classical methods are effective for constructing the core benzimidazole structure, modern synthetic chemistry has provided a powerful toolkit for the intricate functionalization and derivatization of this scaffold. These strategies are crucial for developing libraries of compounds with diverse biological activities.

Arylation and Alkylation Reactions for Substituent Introduction

The nitrogen atoms of the benzimidazole ring are nucleophilic and can be readily functionalized through alkylation and arylation reactions. N-alkylation is typically achieved by treating the benzimidazole with an alkyl halide in the presence of a base, such as potassium carbonate or sodium hydride, in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile (B52724) youtube.com. This allows for the introduction of a wide variety of alkyl chains and functionalized alkyl groups.

N-arylation of benzimidazoles, historically accomplished under harsh conditions via the Ullmann condensation, has been revolutionized by the advent of palladium-catalyzed cross-coupling reactions wikipedia.orgwikipedia.orgnih.govresearchgate.netrsc.org. The Buchwald-Hartwig amination, in particular, has emerged as a powerful and versatile method for forming C-N bonds wikipedia.orgnih.govyoutube.comlibretexts.orgacsgcipr.org. This reaction typically employs a palladium catalyst, a phosphine (B1218219) ligand (e.g., XPhos, SPhos), and a base to couple the benzimidazole with an aryl halide or triflate, enabling the synthesis of N-aryl benzimidazole derivatives under relatively mild conditions.

Table 2: Modern N-Arylation and N-Alkylation Reactions of Benzimidazoles

Benzimidazole SubstrateCoupling PartnerCatalyst/Ligand SystemBaseProduct Type
6-Methoxy-1H-benzo[d]imidazoleAryl BromidePd(OAc)₂ / XPhosK₃PO₄N-Aryl-6-methoxybenzimidazole
6-Nitro-1H-benzimidazoleAlkyl Iodide-K₂CO₃ in DMFN-Alkyl-6-nitrobenzimidazole mdpi.com
Unsubstituted BenzimidazoleAryl HalideCuI / PhenanthrolineK₂CO₃N-Arylbenzimidazole (Ullmann) wikipedia.org

Advanced Coupling and Cross-Coupling Methodologies

Palladium-catalyzed cross-coupling reactions are not limited to N-arylation. They are also instrumental in the functionalization of the benzene (B151609) ring of the benzimidazole scaffold. To achieve this, a halo-substituted benzimidazole is typically required as a substrate. For instance, a 6-halo-4-methoxy-1H-benzo[d]imidazole could be synthesized and then subjected to various cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings. These reactions allow for the introduction of aryl, vinyl, and alkynyl groups, respectively, at the 6-position, leading to a vast array of structurally diverse derivatives. The choice of catalyst, ligand, and reaction conditions is crucial for the success of these transformations nih.govresearchgate.netmdpi.comorganic-chemistry.org.

Synthesis of Diverse Substituted Benzimidazole Scaffolds

The combination of classical cyclization methods with modern functionalization techniques allows for the synthesis of a wide variety of substituted benzimidazole scaffolds. For example, starting with a substituted o-phenylenediamine, such as 4-chloro-1,2-phenylenediamine, a range of 2-aryl-6-chlorobenzimidazoles can be prepared mdpi.com. The chloro group can then serve as a handle for further functionalization via nucleophilic aromatic substitution or cross-coupling reactions. Similarly, the amino group in this compound can be acylated, sulfonylated, or used as a nucleophile in various condensation reactions to build more complex molecular architectures.

Green Chemistry Principles in Benzimidazole Synthesis

Traditional methods for synthesizing benzimidazoles often involve harsh reaction conditions, hazardous solvents, and extended reaction times, leading to significant environmental impact and high costs. tuiasi.roijrpc.com In response, the principles of green chemistry have been increasingly applied to develop more efficient and environmentally benign synthetic protocols. tuiasi.roacs.org These modern approaches prioritize the reduction or elimination of hazardous substances, energy conservation, and the use of renewable resources. ijrpc.comacs.org

Key green methodologies in benzimidazole synthesis include:

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool for accelerating organic reactions. acs.org In the synthesis of benzimidazoles, it offers advantages such as significantly shorter reaction times, higher yields, and often avoids the need for hazardous solvents. acs.org For instance, the condensation of o-phenylenediamine with aldehydes can be efficiently promoted by acetic acid under microwave conditions, highlighting a gentle and eco-friendly approach. acs.org

Use of Green Solvents: Replacing conventional volatile organic solvents with greener alternatives like water, polyethylene (B3416737) glycol (PEG), or ionic liquids is a central tenet of green chemistry. acs.orgacs.org Water is particularly attractive due to its non-toxic, non-flammable, and inexpensive nature. acs.org The synthesis of 2-substituted benzimidazoles has been successfully carried out in water, and in some cases, the procedure occurs exclusively in water without the need for any additional catalyst, making the method highly valuable from both environmental and economic standpoints. acs.org

Solvent-Free Reactions: Conducting reactions in the absence of a solvent (solid-state reaction conditions) is another effective strategy to minimize pollution. acs.org These methods often involve grinding the reactants together, sometimes with a solid catalyst, which can lead to high efficiency and easy product isolation. acs.orgacs.org For example, reacting o-phenylenediamine with aldehydes using a catalytic amount of zinc acetate (B1210297) at room temperature under solvent-free conditions provides excellent yields. acs.org

Green Catalysts: The development of reusable and non-toxic catalysts is crucial for sustainable synthesis. ijrpc.com Various catalysts have been employed in benzimidazole synthesis to improve efficiency and selectivity under mild conditions. These include erbium(III) trifluoromethanesulfonate (B1224126) (Er(OTf)3), which can be recycled and promotes high-yield synthesis in short reaction times, and heterogeneous catalysts like zeolites or silica (B1680970) sulfuric acid. acs.org Deep Eutectic Solvents (DES) have also been used as both the solvent and reactant, allowing for simple product recovery by dilution with water. beilstein-journals.org

The application of these principles not only reduces the environmental footprint of chemical manufacturing but also often leads to improved process efficiency, higher yields, and easier purification of the final benzimidazole products. nih.gov

Synthesis of Benzimidazole-Containing Hybrid Molecules

Molecular hybridization is a drug design strategy that involves combining two or more pharmacophores into a single molecule. This approach aims to create hybrid compounds with enhanced biological activity, better affinity for targets, or a broader spectrum of action compared to the individual parent molecules. The benzimidazole nucleus is a popular scaffold for creating such hybrids due to its wide range of pharmacological properties. mdpi.com

The fusion of benzimidazole and pyrimidine (B1678525) rings has yielded compounds with significant therapeutic potential. mdpi.com A common synthetic approach involves the cyclocondensation of a benzimidazole-containing intermediate with reagents that build the pyrimidine ring.

One established method is the reaction of 1-(1H-benzo[d]imidazol-2-yl)guanidine with various dicarbonyl compounds or their equivalents. For example, condensation with β-ketoesters or malononitrile (B47326) derivatives in the presence of a base can lead to the formation of the pyrimidine ring fused or linked to the benzimidazole core. rasayanjournal.co.in

Another strategy involves the direct reaction of substituted 2-aminobenzimidazoles with appropriate precursors to form the pyrimidine ring. The specific reagents and conditions can be tailored to produce a diverse range of substitution patterns on the final hybrid molecule, as detailed in the table below.

Starting Benzimidazole DerivativeReagent(s)Key Reaction Condition(s)Resulting Hybrid Structure CoreReference
o-phenylenediamineFormic acid, then 2,4-dichloro-6-methylpyrimidineHeating, followed by nucleophilic substitution1-(2-(methylsulfonyl)pyrimidin-4-yl)-1H-benzo[d]imidazole beilstein-journals.org
1-(1H-benzo[d]imidazol-2-yl)guanidineEthyl cyanoacetateReflux in ethanol (B145695) with piperidine2-Amino-4-(1H-benzimidazol-2-ylamino)pyrimidin-4(3H)-one rasayanjournal.co.in
Protected Amino Acidso-phenylenediamine, Phosphorus oxychloride (POCl3)Cyclization reaction2-Substituted benzimidazole mdpi.com

The combination of benzimidazole and thiazole (B1198619) moieties has also been explored to develop new therapeutic agents. The synthesis of these hybrids often follows a multi-step sequence. A prevalent method is the Hantzsch thiazole synthesis, where a benzimidazole derivative containing a thiourea (B124793) or thioamide functional group is reacted with an α-haloketone.

A general synthetic pathway begins with the preparation of a benzimidazole-2-thiol intermediate. This intermediate can then be reacted with a substituted phenacyl bromide to form a thioether. Subsequent reaction of this product with thiosemicarbazide (B42300) and another equivalent of a phenacyl bromide in a one-pot reaction yields the benzimidazole-thiazole hybrid.

The structural diversity of these hybrids can be readily achieved by varying the substituents on the phenacyl bromide and the benzimidazole starting material.

Starting Material 1Starting Material 2Key Reaction Step(s)Resulting Hybrid Structure CoreReference
Benzimidazole-2-thiol4-Nitro-substituted phenacyl bromideReaction in ethanol with triethylamineThioether intermediate
Thioether intermediate from aboveThiosemicarbazide and substituted phenacyl bromideOne-pot reaction in dioxane with diethylamineBenzimidazole-thiazole hybrid
Ethyl 2-(4-(benzyloxy)-3-formylphenyl)-4-methylthiazole-5-carboxylatesSubstituted benzene-1,2-diaminesAcid-catalyzed condensation-cyclizationThiazole-benzimidazole hybrid

Structural Elucidation and Spectroscopic Characterization of 4 Methoxy 1h Benzo D Imidazol 6 Amine and Analogs

Vibrational Spectroscopy

Vibrational spectroscopy, particularly Fourier-Transform Infrared (FT-IR) spectroscopy, is a powerful non-destructive technique used to identify functional groups and characterize the bonding within a molecule. The absorption of infrared radiation excites specific vibrational modes, and the resulting spectrum provides a unique molecular fingerprint.

Fourier-Transform Infrared (FT-IR) Spectroscopy Analysis

The FT-IR spectrum of 4-Methoxy-1H-benzo[d]imidazol-6-amine is expected to exhibit characteristic absorption bands corresponding to its distinct functional groups: the benzimidazole (B57391) ring system, the methoxy (B1213986) group, and the primary amine. Analysis of related substituted benzimidazoles and analogous heterocyclic systems allows for a detailed prediction of these vibrational frequencies. rsc.orgrsc.org

Key expected vibrational frequencies include:

N-H Stretching: The imidazole (B134444) ring contains an N-H bond, which typically shows a broad absorption band in the region of 3400-3200 cm⁻¹. The primary amine (-NH₂) at the 6-position will also exhibit symmetric and asymmetric stretching vibrations, usually appearing as two distinct peaks in the 3500-3300 cm⁻¹ range.

C-H Stretching: Aromatic C-H stretching vibrations from the benzene (B151609) ring are expected to appear just above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ region. researchgate.net The aliphatic C-H stretching vibrations of the methoxy (-OCH₃) group will be observed in the 2960-2850 cm⁻¹ range.

C=N and C=C Stretching: The stretching vibrations of the C=N bond within the imidazole ring and the C=C bonds of the aromatic system are expected to produce strong to medium intensity bands in the 1650-1450 cm⁻¹ region. researchgate.net For example, in 2-(4-methoxyphenyl)benzo[d]thiazole, a related heterocyclic structure, C=N stretching is observed around 1603 cm⁻¹. researchgate.net

N-H Bending: The in-plane bending vibration of the N-H group of the amine and imidazole ring typically appears in the 1650-1580 cm⁻¹ range.

C-O Stretching: The C-O stretching vibration of the aryl ether in the methoxy group is anticipated to show a strong, characteristic band. This usually consists of two absorptions: an asymmetric stretch around 1275-1200 cm⁻¹ and a symmetric stretch near 1075-1020 cm⁻¹. nih.gov

C-N Stretching: The stretching absorption for the C-N bond of the aromatic amine is typically found in the 1382-1266 cm⁻¹ range. researchgate.net

Interactive Table: Predicted FT-IR Data for this compound

Vibrational Mode Functional Group Expected Wavenumber (cm⁻¹) Expected Intensity
Asymmetric & Symmetric N-H Stretch Primary Amine (-NH₂) 3500 - 3300 Medium
N-H Stretch Imidazole (-NH-) 3400 - 3200 Medium, Broad
Aromatic C-H Stretch Benzene Ring 3100 - 3000 Medium to Weak
Aliphatic C-H Stretch Methoxy (-OCH₃) 2960 - 2850 Medium
C=N / C=C Stretch Imidazole/Aromatic Ring 1650 - 1450 Strong to Medium
N-H Bend Amine/Imidazole 1650 - 1580 Medium
Asymmetric C-O Stretch Aryl Ether (-O-CH₃) 1275 - 1200 Strong
Symmetric C-O Stretch Aryl Ether (-O-CH₃) 1075 - 1020 Strong
Aromatic C-N Stretch Aryl-Amine 1382 - 1266 Medium

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. By analyzing the chemical shifts, coupling constants, and signal multiplicities in ¹H and ¹³C NMR spectra, the precise arrangement of atoms can be determined.

Proton Nuclear Magnetic Resonance (¹H-NMR)

The ¹H-NMR spectrum of this compound would provide key information on the number and electronic environment of the protons. Based on data from analogous structures, the following proton signals can be predicted, typically recorded in a solvent like DMSO-d₆. rsc.orgnih.gov

Imidazole N-H Proton: The proton attached to the nitrogen in the imidazole ring (N-H) is expected to appear as a broad singlet significantly downfield, often in the range of δ 12.0-13.0 ppm, due to its acidic nature and hydrogen bonding. rsc.org

Amine Protons: The two protons of the primary amine group (-NH₂) would likely appear as a broad singlet in the region of δ 5.0-6.0 ppm. The chemical shift can vary depending on solvent and concentration.

Aromatic Protons: The benzimidazole core has two aromatic protons. The proton at the C5 position and the proton at the C7 position would appear as singlets or doublets with small coupling constants, likely in the δ 6.0-7.0 ppm range. Their exact shifts are influenced by the electronic effects of the adjacent methoxy and amino groups.

Imidazole C2-H Proton: The proton at the C2 position of the imidazole ring is typically a singlet and appears in the δ 8.0-8.5 ppm region.

Methoxy Protons: The three protons of the methoxy group (-OCH₃) will appear as a sharp singlet, typically around δ 3.7-4.0 ppm. nih.gov

Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR)

The ¹³C-NMR spectrum provides information about the carbon skeleton of the molecule. The predicted chemical shifts for this compound are based on values reported for substituted benzimidazoles. rsc.orgnih.govnih.gov

Imidazole Carbons: The C2 carbon of the imidazole ring is typically the most deshielded of the heterocyclic carbons, appearing in the range of δ 150-155 ppm. The two carbons of the fused benzene ring that are also part of the imidazole system (C3a and C7a) are expected between δ 130-145 ppm.

Aromatic Carbons: The chemical shifts of the carbons in the benzene portion of the benzimidazole ring are heavily influenced by the substituents. The carbon bearing the methoxy group (C4) would be significantly deshielded (δ 150-160 ppm), while the carbon with the amino group (C6) would also be deshielded (δ 140-150 ppm). The C5 and C7 carbons would appear at higher field strengths.

Methoxy Carbon: The carbon of the methoxy group (-OCH₃) is expected to resonate in the δ 55-60 ppm range. nih.gov

Interactive Table: Predicted ¹H and ¹³C NMR Data for this compound

Position Group Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm)
1 -NH- 12.0 - 13.0 -
2 -CH=N- 8.0 - 8.5 150 - 155
3a -C=N- - 130 - 145
4 -C-O- - 150 - 160
5 Ar-H 6.0 - 7.0 95 - 105
6 -C-N- - 140 - 150
7 Ar-H 6.0 - 7.0 90 - 100
7a -C-NH- - 130 - 145
4-OCH₃ Methoxy 3.7 - 4.0 55 - 60
6-NH₂ Amine 5.0 - 6.0 -

Two-Dimensional NMR Techniques for Structural Confirmation

To unambiguously assign all proton and carbon signals and confirm the connectivity of the molecule, two-dimensional (2D) NMR experiments are essential. ugm.ac.idipb.pt

¹H-¹H COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. It would be used to confirm the connectivity between adjacent aromatic protons, although in this specific molecule, the aromatic protons at C5 and C7 may not show direct coupling.

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded protons and carbons. This would definitively link the proton signals for H2, H5, and H7 to their corresponding carbon atoms (C2, C5, and C7) and the methoxy protons to the methoxy carbon. ugm.ac.id

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, allowing for the determination of the molecular weight and insights into the structure. For this compound (C₈H₉N₃O), the expected molecular weight is approximately 163.17 g/mol .

In an electron ionization (EI) or electrospray ionization (ESI) mass spectrum, the molecular ion peak [M]⁺ or the protonated molecule [M+H]⁺ would be expected at m/z 163 or 164, respectively.

The fragmentation pattern would be characteristic of the benzimidazole structure. Common fragmentation pathways for benzimidazoles involve the cleavage of substituents from the ring and the rupture of the imidazole ring itself. nih.govrsc.org Possible fragmentation could include:

Loss of a methyl radical (•CH₃) from the methoxy group, resulting in a fragment at m/z 148.

Loss of a methoxy radical (•OCH₃), leading to a fragment at m/z 132.

Cleavage involving the imidazole ring, which can be complex. For instance, fragmentation of related benzimidazoles often shows characteristic peaks corresponding to the stable benzimidazole core after the loss of side chains. nih.gov

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a critical technique for the structural confirmation of newly synthesized compounds by providing a highly accurate mass measurement of the parent ion. This precision allows for the determination of the elemental composition of the molecule with a high degree of confidence. semanticscholar.org For this compound, HRMS analysis, typically using electrospray ionization (ESI), would be expected to yield an [M+H]⁺ ion. rsc.org The measured mass-to-charge ratio (m/z) is then compared against the theoretical value calculated from the isotopic masses of the most abundant isotopes of its constituent atoms (C₈H₉N₃O).

The experimental data for analogous benzimidazole derivatives confirms the utility of this method. For instance, HRMS analysis of similar structures consistently shows a deviation of less than 5 ppm between the observed and calculated masses, which is a benchmark for structural validation. semanticscholar.orgrsc.org

Table 1: Illustrative HRMS Data for this compound

Parameter Expected Value
Molecular Formula C₈H₉N₃O
Calculated m/z [M+H]⁺ 164.08184
Typical Observed m/z 164.0821 (Example)
Mass Accuracy < 5 ppm (Typical)

This table is illustrative, based on typical HRMS analysis of small organic molecules.

Fragmentation Pathway Analysis

Mass spectrometry, particularly when coupled with tandem MS (MS/MS) techniques, provides valuable structural information through the analysis of fragmentation patterns. researchgate.net The fragmentation of the benzimidazole core is well-documented and serves as a diagnostic tool. journalijdr.comjournalijdr.com A common fragmentation process for benzimidazoles involves the elimination of a hydrogen cyanide (HCN) molecule from the imidazole ring. journalijdr.com

For this compound, the fragmentation pathway under electron impact (EI) or collision-induced dissociation (CID) would be influenced by its specific substituents. The molecular ion (m/z 163) would be expected to undergo several key fragmentations:

Loss of a methyl radical (•CH₃): Cleavage of the methoxy group can lead to the formation of a stable ion at m/z 148.

Loss of carbon monoxide (CO): Following the loss of the methyl radical, the resulting phenolic structure could lose CO, yielding a fragment at m/z 120.

Loss of HCN: A characteristic fragmentation of the benzimidazole ring system, leading to a fragment at m/z 136. acs.org

Amine group fragmentation: The amine group can also direct fragmentation pathways, although these are often less dominant than cleavages associated with the heterocyclic core.

The study of fragmentation in related benzimidazole derivatives, such as those with piperazine (B1678402) or other amine side chains, reveals that cleavages at the substituent groups are often the most prominent, producing diagnostic product ions that help identify the specific analogue. researchgate.netnih.gov

Table 2: Predicted Major Mass Fragments for this compound

Fragment Ion (m/z) Proposed Neutral Loss
148 •CH₃
136 HCN
120 •CH₃, CO

This table presents predicted fragmentation patterns based on general principles of mass spectrometry for benzimidazole derivatives.

X-ray Crystallography

X-ray crystallography provides the most definitive evidence of molecular structure, offering precise coordinates of atoms in three-dimensional space. researchgate.net This technique is essential for unambiguously determining the molecule's conformation, bond lengths, bond angles, and the nature of its interactions within a crystal lattice. researchgate.netmdpi.com

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction is the gold standard for determining the absolute structure of a crystalline solid. mdpi.com For a compound like this compound, obtaining a suitable single crystal would allow for the collection of diffraction data to solve its structure. researchgate.net The analysis yields fundamental crystallographic information, including the unit cell dimensions (a, b, c, α, β, γ), the space group, and the position of each atom in the asymmetric unit. nih.gov

Studies on analogous benzimidazole derivatives provide insight into the expected findings. For example, the crystal structure of 2-[(1H-benzimidazol-1-yl)methyl]benzoic acid was solved in the monoclinic system with space group P2₁/n. nih.gov Similarly, other benzimidazole derivatives have been characterized, revealing details about their molecular geometry, such as the planarity of the fused ring system and the dihedral angles between the benzimidazole core and any substituents. researchgate.netnih.gov

Table 3: Representative Crystallographic Data for a Benzimidazole Analog

Parameter 2-[(1H-benzimidazol-1-yl)methyl]benzoic acid nih.gov
Crystal System Monoclinic
Space Group P2₁/n
a (Å) 10.1585 (6)
b (Å) 7.9250 (5)
c (Å) 15.1760 (9)
β (°) 97.435 (2)
Volume (ų) 1211.33 (13)
Z 4

This table shows published data for an analogous compound to illustrate typical parameters obtained from single-crystal X-ray diffraction.

Molecular and Supramolecular Architecture Elucidation

Beyond the individual molecule, the analysis reveals the supramolecular assembly, which describes how molecules arrange themselves in the crystal. researchgate.netconsensus.app This self-assembly is governed by non-covalent interactions. google.com In benzimidazole derivatives, π-π stacking interactions between the aromatic rings are a common and crucial feature, often leading to the formation of columnar or layered structures. nih.govresearchgate.net The design and modification of benzimidazole derivatives can lead to a diversity of supramolecular structures, including isolated crystals and metal-organic frameworks. researchgate.netgoogle.com

Hydrogen Bonding Interactions and Packing Diagrams

Hydrogen bonding plays a paramount role in dictating the crystal packing of benzimidazole derivatives. nih.govbenthamdirect.com The benzimidazole core contains both a hydrogen bond donor (the N-H group of the imidazole) and an acceptor (the sp²-hybridized nitrogen atom). nih.govnih.gov In this compound, the primary amine (-NH₂) group provides additional strong hydrogen bond donors, while the oxygen atom of the methoxy group can act as an acceptor.

These interactions lead to the formation of robust, predictable hydrogen-bonding networks. nih.gov A common motif is the formation of chains or tapes via N-H···N hydrogen bonds, linking molecules head-to-tail. nih.govmdpi.com The additional N-H and O-H···N or C-H···O bonds can then link these primary motifs into more complex two-dimensional sheets or three-dimensional frameworks. nih.govcardiff.ac.uk The analysis of crystal structures of related compounds frequently reveals these extensive networks, which are best visualized through crystal packing diagrams. nih.govresearchgate.netmdpi.com These diagrams illustrate how the combination of strong hydrogen bonds and weaker interactions like π-π stacking guides the assembly of the final crystal structure. nih.gov

Computational and Theoretical Chemistry Studies on 4 Methoxy 1h Benzo D Imidazol 6 Amine Systems

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to investigate the electronic structure of many-body systems. researchgate.net Methods like the B3LYP functional combined with basis sets such as 6-311G++(d,p) are commonly employed to study benzimidazole (B57391) derivatives. researchgate.net These calculations provide a robust framework for predicting molecular geometry, vibrational spectra, and NMR chemical shifts, offering excellent agreement with experimental data. nih.govresearchgate.net

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For 4-Methoxy-1H-benzo[d]imidazol-6-amine, DFT calculations can predict key structural parameters, including bond lengths, bond angles, and dihedral angles. researchgate.netnih.gov Conformational analysis, often performed by systematically rotating specific bonds, helps identify the global minimum energy conformer, which is crucial for understanding the molecule's preferred shape. researchgate.net The optimized geometry is the basis for all subsequent property calculations.

Table 1: Predicted Geometrical Parameters for this compound Note: The following data are representative values based on DFT calculations for analogous benzimidazole structures and serve as an illustration of typical computational outputs.

ParameterAtom(s) InvolvedPredicted Value
Bond LengthN1-C2~1.38 Å
Bond LengthC2-N3~1.32 Å
Bond LengthC4-O~1.36 Å
Bond LengthC6-N(amine)~1.40 Å
Bond AngleN1-C2-N3~110°
Bond AngleC5-C4-O~120°
Dihedral AngleC5-C4-O-C(methyl)~0° or 180°

Following geometry optimization, the calculation of harmonic vibrational frequencies is performed to predict the molecule's infrared (IR) and Raman spectra. nih.govresearchgate.net These theoretical spectra are invaluable for interpreting experimental spectroscopic data. By comparing calculated frequencies with observed spectral bands, the accuracy of the optimized structure can be validated. researchgate.net It is a common practice to apply a scaling factor to the calculated frequencies to correct for anharmonicity and limitations in the theoretical method. nih.gov The Potential Energy Distribution (PED) analysis is also used to assign the character of each vibrational mode, such as stretching, bending, or torsion. mdpi.com

Table 2: Predicted Vibrational Frequencies for Key Functional Groups Note: These are illustrative frequencies based on studies of similar benzimidazole derivatives.

Vibrational ModeFunctional GroupPredicted Wavenumber (cm⁻¹)Typical Experimental Range (cm⁻¹)
N-H Stretch (imidazole)-NH-~34503400-3500 researchgate.net
N-H Asymmetric/Symmetric Stretch (amine)-NH₂~3400 / ~33003500-3300
C-H Stretch (aromatic)Ar-H~31003100-3000 mdpi.com
C-H Stretch (methyl)-OCH₃~29503000-2850 ijrar.org
C=N StretchImidazole (B134444) Ring~16201630-1575
N-H Bending (amine)-NH₂~16001650-1580
C-O-C Asymmetric StretchAr-O-CH₃~12501275-1200

The Gauge-Including Atomic Orbital (GIAO) method is a widely used DFT-based approach for calculating the nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C). researchgate.netresearchgate.net These theoretical predictions are highly valuable for assigning signals in experimental NMR spectra and confirming the molecular structure. nih.gov Calculations are typically performed on the optimized geometry, and the resulting chemical shifts are referenced against a standard compound like tetramethylsilane (B1202638) (TMS). researchgate.net The accuracy of these predictions is often high, with good correlation between theoretical and experimental values. mdpi.comnih.gov

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts Note: The following values are illustrative, based on typical shifts for the benzimidazole scaffold and its substituents.

AtomPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)
H (N1-H)~12.0-
H (C2-H)~8.0-
H (C5-H)~6.5-
H (C7-H)~7.0-
H (Amine, -NH₂)~4.5-
H (Methoxy, -OCH₃)~3.8-
C2-~142
C4-~150
C6-~140
C(Methoxy, -OCH₃)-~55

Electronic Structure and Reactivity Descriptors

DFT calculations also yield a wealth of information about the electronic properties of a molecule, which are critical for understanding its reactivity. Descriptors derived from these calculations help to identify the most likely sites for electrophilic and nucleophilic attack.

Frontier Molecular Orbital (FMO) theory is a key concept for describing chemical reactivity. youtube.com The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, so its location and energy are indicative of sites susceptible to electrophilic attack. youtube.commalayajournal.org Conversely, the LUMO acts as an electron acceptor, and its properties indicate sites for nucleophilic attack. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular stability and reactivity. malayajournal.org A large energy gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates a molecule that is more easily polarized and reactive. researchgate.netmalayajournal.org For this compound, the electron-donating methoxy (B1213986) and amine groups are expected to raise the HOMO energy level, making the molecule a good electron donor.

Table 4: Predicted Frontier Molecular Orbital Properties Note: These are representative values based on DFT calculations for similar aromatic amines and serve as an illustration.

ParameterPredicted Value (eV)Significance
E(HOMO)~ -5.5Indicates electron-donating ability (nucleophilicity). youtube.com
E(LUMO)~ -1.0Indicates electron-accepting ability (electrophilicity). youtube.com
Energy Gap (ΔE)~ 4.5Relates to chemical stability and reactivity. malayajournal.org

A Molecular Electrostatic Potential (MEP) surface is a 3D map of the electrostatic potential on the electron density surface of a molecule. It is an excellent tool for visualizing the charge distribution and predicting sites for intermolecular interactions. researchgate.netresearchgate.net The MEP surface is color-coded to indicate different potential values:

Red: Regions of most negative potential, rich in electrons, indicating sites for electrophilic attack (e.g., lone pairs on oxygen and nitrogen atoms). malayajournal.org

Blue: Regions of most positive potential, electron-poor, indicating sites for nucleophilic attack (e.g., acidic hydrogen atoms like the imidazole N-H). malayajournal.org

Green: Regions of neutral or near-zero potential (e.g., the carbon backbone of the aromatic rings). malayajournal.org

For this compound, the MEP surface would be expected to show strong negative potential (red) around the nitrogen atom of the amine group and the oxygen atom of the methoxy group. A region of positive potential (blue) would be anticipated around the hydrogen atom attached to the imidazole nitrogen (N1-H). This visualization provides a clear and intuitive guide to the molecule's reactive behavior. researchgate.net

Global Reactivity Parameters

Global reactivity parameters, derived from Density Functional Theory (DFT), are crucial for predicting the chemical behavior of a molecule. These descriptors quantify the molecule's reactivity, stability, and propensity to interact with other chemical species. For benzimidazole derivatives, these parameters are calculated to understand their electronic characteristics. Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap (ΔE), chemical hardness (η), chemical potential (μ), and global electrophilicity (ω). nih.gov

The HOMO-LUMO energy gap is a primary indicator of chemical reactivity; a smaller gap suggests that the molecule is more polarizable and reactive. nih.gov For instance, in a study of pyrazole (B372694) derivatives, the energy gap was found to be a critical factor in determining the molecule's behavior. nih.gov Calculations on similar heterocyclic systems show that substituents significantly influence these parameters. For example, the introduction of nitro groups in one study was shown to lower the LUMO energy and decrease the energy gap, thereby increasing the molecule's electrophilicity. nih.gov The chemical potential (μ) indicates the tendency of electrons to escape, while chemical hardness (η) measures the resistance to charge transfer. The global electrophilicity index (ω) quantifies the energy stabilization when the system acquires additional electronic charge from the environment. nih.gov

Table 1: Representative Global Reactivity Parameters for Heterocyclic Systems (Illustrative)

Parameter Description Typical Calculated Value (eV) Reference
EHOMO Highest Occupied Molecular Orbital Energy -4.12 to -4.48 nih.gov
ELUMO Lowest Unoccupied Molecular Orbital Energy -2.43 to -2.90 nih.gov
Energy Gap (ΔE) ELUMO - EHOMO 3.16 to 3.44 nih.gov
Chemical Hardness (η) (ELUMO - EHOMO) / 2 1.58 to 1.72 nih.gov
Chemical Potential (μ) (EHOMO + ELUMO) / 2 -4.12 to -4.48 nih.gov
Global Electrophilicity (ω) μ2 / (2η) 5.00 to 6.351 nih.gov

Note: Values are illustrative based on similar molecular systems and will vary for the specific title compound.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational method that provides a detailed understanding of charge distribution, intramolecular charge transfer (ICT), and hyperconjugative interactions within a molecule. juniperpublishers.com It translates the complex molecular orbitals into localized, Lewis-like structures (bonds, lone pairs, and anti-bonds), making the electronic interactions more intuitive. juniperpublishers.com This analysis is crucial for understanding the stability arising from electron delocalization. nih.gov

Table 2: Illustrative NBO Analysis - Second-Order Perturbation Theory Analysis of Fock Matrix

Donor NBO (i) Acceptor NBO (j) E(2) (kcal/mol) Interaction Type
LP (N) π* (C=C) > 5.0 n→π*
LP (O) σ* (C-C) > 2.0 n→σ*
σ (C-H) π* (C=N) > 1.0 σ→π*

Note: This table is a generalized representation for benzimidazole-type systems. E(2) is the energy of hyperconjugative interactions.

Solvent Effects Modeling (e.g., PCM, Onsager Model)

The properties of a molecule can be significantly influenced by its environment, particularly the solvent. Computational models are employed to simulate these effects. The Polarizable Continuum Model (PCM) and the Onsager model are two such widely used approaches. researchgate.net These models treat the solvent as a continuous medium with a specific dielectric constant, surrounding a cavity that contains the solute molecule. researchgate.net

These simulations allow for the calculation of molecular properties, such as geometry, electronic spectra, and total energy, in various solvent environments. For example, studies on 4-(1H-benzo[d]imidazol-2-yl)-N,N-dimethylaniline utilized both PCM and Onsager models to examine the energetic behavior of the compound in different solvents. researchgate.net Such analyses can predict how properties like dipole moment and the energies of frontier molecular orbitals change with solvent polarity, which is crucial for understanding reaction mechanisms and spectroscopic behavior in solution. researchgate.net

Thermodynamic Properties and Stability Assessments

Computational chemistry provides a powerful tool for assessing the thermodynamic properties and relative stability of molecules. Parameters such as heat of formation, enthalpy (H), entropy (S), and Gibbs free energy (G) can be calculated using DFT and other ab initio methods. researchgate.net These calculations are vital for predicting the spontaneity of reactions and the stability of different molecular conformations or tautomers.

For benzimidazole derivatives, theoretical calculations of thermodynamic properties help in understanding their stability under various conditions. researchgate.net The calculations can determine the most stable tautomeric form (e.g., considering the position of the hydrogen on the imidazole nitrogen) or the preferred conformation of flexible substituent groups. The stability is assessed by comparing the calculated total energies or Gibbs free energies of the different possible structures.

Nonlinear Optical (NLO) Response Computations

Molecules with significant nonlinear optical (NLO) properties are of great interest for applications in optoelectronics, including signal processing and optical switching. acs.org The NLO response of a molecule is determined by its reaction to an applied electric field. This is quantified by the molecular polarizability (α) and the first-order hyperpolarizability (β). acs.org

Computational DFT methods are extensively used to predict the NLO properties of novel organic molecules. For benzimidazole derivatives, the presence of donor-π-acceptor (D-π-A) substructures can lead to a large hyperpolarizability value (β). acs.org The methoxy group (-OCH₃) and the amine group (-NH₂) in this compound can act as electron-donating groups, while the benzimidazole core can act as part of the π-conjugated system. Theoretical calculations of α and β for similar structures have shown that benzimidazole derivatives can exhibit promising NLO responses, often significantly greater than that of standard reference materials like urea. nih.gov An exclusive computational investigation on some benzimidazole derivatives has been done to explore their NLO response parameters. acs.org

Table 3: Computed NLO Properties for Representative Benzimidazole Derivatives

Compound Type Mean Polarizability <α> (esu) Total Hyperpolarizability βtot (esu) Reference
Substituted Benzimidazole Varies with substituent 5.21 × 10-30 to 7.26 × 10-30 acs.org, nih.gov
Urea (Reference) ~1.3 x 10-24 0.37 × 10-30 nih.gov

Note: esu = electrostatic unit. Values are representative of the class of compounds.

Molecular Docking and Dynamics Simulations

Molecular docking and molecular dynamics (MD) are powerful computational techniques used to predict how a small molecule (ligand) interacts with a macromolecular target, typically a protein or enzyme. nih.gov These simulations are fundamental in drug discovery and molecular biology for understanding binding mechanisms and for structure-based drug design. nih.gov

Benzimidazole scaffolds are present in numerous biologically active compounds, and docking studies are frequently performed to elucidate their mechanism of action. nih.govnih.gov These studies place the ligand into the binding site of a target protein and score the interaction based on factors like steric fit, hydrogen bonds, and electrostatic interactions. MD simulations can then be used to assess the stability of the predicted ligand-protein complex over time in a simulated physiological environment.

Prediction of Ligand-Target Binding Modes and Affinities

Molecular docking simulations predict the preferred orientation (binding mode) of the ligand within the target's active site and estimate the strength of the interaction (binding affinity). nih.gov For benzimidazole derivatives, docking studies have identified key interactions that contribute to their biological activity.

For example, in a study of novel benzimidazole derivatives as V600E-BRAF inhibitors, virtual docking was used to understand the plausible binding modes. nih.gov The analysis revealed that the benzimidazole core could form crucial hydrogen bonds with amino acid residues in the enzyme's active site, such as cysteine, while other parts of the molecule engage in hydrophobic and van der Waals interactions. nih.gov Similarly, docking of benzimidazole-based compounds into the active site of HIV-1 integrase has shown that specific moieties, like keto-acid functionalities, can chelate essential magnesium ions, while other parts of the molecule fit into hydrophobic pockets. nih.gov These predicted binding modes provide a rational basis for the observed biological activity and guide the design of more potent and selective inhibitors. nih.govacs.org

Table 4: Compounds Mentioned in this Article

Compound Name
This compound
4-(1H-benzo[d]imidazol-2-yl)-N,N-dimethylaniline
Urea
V600E-BRAF

In Silico Evaluation of Molecular Interactions

In silico evaluation is a critical component of modern computational chemistry and drug discovery, utilizing computer simulations to predict how a molecule will interact with a biological target. For benzimidazole systems, including derivatives of this compound, these methods provide deep insights into the binding modes, affinities, and the fundamental forces driving molecular recognition. These studies typically involve techniques such as molecular docking, molecular dynamics (MD) simulations, and quantum chemical calculations like Density Functional Theory (DFT).

Detailed research into the broader family of benzimidazole derivatives reveals common patterns of interaction and the significant influence of substituent groups on binding affinity and selectivity. While specific studies focusing exclusively on this compound are not prevalent in the reviewed literature, extensive computational analyses of closely related analogues provide a robust framework for understanding its potential molecular interactions.

Molecular Docking and Binding Affinity Analysis

Molecular docking is a primary tool used to predict the preferred orientation of a ligand when bound to a target protein. This technique calculates a binding score or energy, which estimates the strength of the interaction. Studies on various benzimidazole derivatives demonstrate their ability to fit into the binding sites of diverse protein targets, such as kinases, polymerases, and receptors.

For instance, a series of novel 1H-benzo[d]imidazole (BBZ) derivatives were evaluated as potential inhibitors of Human Topoisomerase I. nih.govacs.org Molecular docking studies for these compounds revealed specific binding affinities and key interactions. One derivative, compound 12b , exhibited a calculated binding affinity of -5.512 kcal/mol. nih.govacs.org Its binding was stabilized by hydrogen bonds with the amino acid residue Asp533 and further reinforced by numerous hydrophobic and van der Waals interactions with residues such as Arg362, Gly363, Arg364, and others within the enzyme's active site. nih.govacs.org

In another study, a series of 4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine derivatives were designed as V600E-mutated BRAF (V600EBRAF) inhibitors. nih.gov The in silico analysis showed significant binding energies, with compound 12e having a binding energy of -23.66 kcal/mol and compound 12i having -26.36 kcal/mol, as calculated by MMPBSA re-scoring. nih.gov These strong interactions highlight the potential of the benzimidazole scaffold to anchor ligands within a kinase binding pocket.

The position of substituents on the benzimidazole ring is crucial for molecular recognition. A computational study on 2-(4-fluorophenyl)-1H-benzo[d]imidazole analogues targeting the α1/γ2 interface of the GABA-A receptor found that the placement of a methyl group determined the binding affinity. acs.org The 6-methylbenzimidazole analogue was able to form crucial hydrogen bonds with αHis102 and γSer206, whereas the 5-methyl analogue showed no affinity, a difference attributed to unfavorable interactions that prevented optimal orientation. acs.org This underscores the sensitivity of molecular interactions to the specific substitution pattern on the core structure, a principle directly applicable to the 4-methoxy and 6-amine groups of the titular compound.

Derivative ClassProtein TargetExample CompoundBinding Affinity (kcal/mol)Key Interacting ResiduesPrimary Interaction Types
1H-Benzo[d]imidazole (BBZ) DerivativeHuman Topoisomerase ICompound 12b-5.512Asp533, Arg362, Gly363, Arg364, Gly503Hydrogen Bonding, Hydrophobic
4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine DerivativeV600EBRAFCompound 12e-23.66Not specifiedNot specified
4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine DerivativeV600EBRAFCompound 12i-26.36Not specifiedNot specified
2-(4-fluorophenyl)-6-methyl-1H-benzo[d]imidazole AnalogueGABA-A Receptor (α1/γ2 interface)Compound 9pKi = 5.53αHis102, γSer206Hydrogen Bonding
Substituted Benzo[d]imidazol-1-yl)methyl)benzimidamidePlasmodium falciparum Adenylosuccinate LyaseGeneral Scaffold-6.85 to -8.75Not specifiedNot specified

Quantum Chemical and Electronic Property Analysis

Theoretical studies using Density Functional Theory (DFT) are employed to understand the electronic properties of benzimidazole derivatives, which govern their reactivity and interaction capabilities. researchgate.netresearchgate.net These calculations determine parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical stability and reactivity. mdpi.com

Furthermore, Molecular Electrostatic Potential (MEP) maps are generated to visualize the electron density distribution and identify electrophilic and nucleophilic sites. researchgate.net For benzimidazole derivatives, the nitrogen atoms of the imidazole ring are typically electron-rich regions, making them prime sites for hydrogen bond formation with protein residues. researchgate.net Natural Bond Orbital (NBO) analysis further elucidates the nature of these interactions by detailing electron transfer and orbital overlaps between the ligand and target. researchgate.net These theoretical calculations provide a foundational understanding of why certain interactions observed in docking studies are favorable. researchgate.netresearchgate.net

Chemical Reactivity and Transformation Pathways of 4 Methoxy 1h Benzo D Imidazol 6 Amine Core

Redox Reactions: Oxidation and Reduction Processes

The redox chemistry of the 4-Methoxy-1H-benzo[d]imidazol-6-amine scaffold is primarily centered on the transformations of its substituents and the potential for the benzimidazole (B57391) ring itself to participate in electron transfer processes.

Reduction Processes: The 6-amino group of the target compound is most commonly introduced via the reduction of a precursor, 4-methoxy-6-nitro-1H-benzo[d]imidazole. This transformation is a cornerstone in the synthesis of many amino-substituted benzimidazoles. A variety of reducing agents can be employed for this purpose, each with specific advantages regarding yield, selectivity, and reaction conditions. wikipedia.org Common methods include catalytic hydrogenation with catalysts like Raney nickel or palladium-on-carbon (Pd/C), or chemical reduction using metals in acidic media (e.g., SnCl₂, Fe/HCl). wikipedia.orgvanderbilt.edu Milder, more functional-group-tolerant methods, such as using sodium dithionite (B78146) (Na₂S₂O₄) or a combination of zinc dust and sodium bisulfite (Zn/NaHSO₃) in water, have also been developed, highlighting the efforts to create environmentally benign synthetic routes. nih.govpcbiochemres.com

Table 1: Common Reagents for Nitro-to-Amine Reduction on Benzimidazole Core

Reagent/System Typical Conditions Notes
Catalytic Hydrogenation (H₂/Pd/C, Ra-Ni) Methanol or Ethanol (B145695), RT-50°C High efficiency, but may affect other reducible groups. wikipedia.orgvanderbilt.edu
Tin(II) Chloride (SnCl₂·2H₂O) Ethanol, Reflux A classic and effective method, though tin waste can be problematic. researchgate.net
Iron (Fe) in Acid (HCl or Acetic Acid) Reflux Inexpensive and widely used industrially. wikipedia.org
Sodium Dithionite (Na₂S₂O₄) Aqueous media A mild reagent, compatible with sensitive functional groups. nih.gov

Oxidation Processes: While the benzimidazole core itself is relatively stable to oxidation, its derivatives can undergo oxidation at substituent groups. For instance, related benzimidazole-thioethers are selectively oxidized at the sulfur atom to form sulfoxides, a key step in the synthesis of compounds like omeprazole. researchgate.net The amine and methoxy (B1213986) groups on the this compound ring could be susceptible to oxidation under strong oxidizing conditions, though this is generally an undesirable side reaction.

Electrophilic and Nucleophilic Aromatic Substitution Reactions

The benzene (B151609) portion of the benzimidazole ring is activated towards electrophilic aromatic substitution (SEAr) by the strong electron-donating effects of the amine (-NH₂) and methoxy (-OCH₃) groups. libretexts.org

Electrophilic Aromatic Substitution: The -NH₂ and -OCH₃ groups are ortho, para-directing. Given their positions at C6 and C4 respectively, they strongly activate the C5 and C7 positions for electrophilic attack. The C2 position of the imidazole (B134444) ring is generally electron-deficient and not prone to electrophilic attack, whereas positions 4, 5, 6, and 7 are π-excessive. chemicalbook.com Therefore, reactions such as halogenation, nitration, or sulfonation would be expected to occur regioselectively at the C5 and/or C7 positions. Studies on related pyrido[1,2-a]benzimidazoles have shown that electrophilic substitution patterns can sometimes be unusual, warranting careful experimental verification. researchgate.net

Nucleophilic Aromatic Substitution: Nucleophilic aromatic substitution (SNAr) on the benzimidazole core is less common unless the ring is activated by potent electron-withdrawing groups, such as a nitro group. nih.gov In precursors like 4-methoxy-6-nitro-1H-benzimidazole, the nitro group could potentially be displaced by strong nucleophiles. Furthermore, modern synthetic methods have enabled the nucleophilic substitution of methoxy groups on arenes, sometimes facilitated by metal hydrides or other specialized reagents, which could be applicable for further derivatization. researchgate.netntu.edu.sg

Derivatization through Functional Group Interconversions

The amine and methoxy groups are prime handles for extensive derivatization of the this compound core.

Reactions of the 6-Amine Group: The primary aromatic amine at the C6 position is a versatile functional group. It can be readily acylated, alkylated, or used to form Schiff bases. One of the most significant transformations is diazotization, where the amine reacts with nitrous acid (generated in situ from NaNO₂ and a strong acid) at low temperatures to form a diazonium salt. organic-chemistry.orgbyjus.com This intermediate is highly valuable as it can be converted into a wide range of other functional groups through reactions like the Sandmeyer reaction (to install halides or cyanide) or by reaction with water to form a phenol (B47542). masterorganicchemistry.comlibretexts.org

Reactions of the 4-Methoxy Group: The methoxy group is generally stable, but it can be cleaved to yield the corresponding phenol (4-hydroxy-1H-benzo[d]imidazol-6-amine) under harsh acidic conditions, typically using strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI). wikipedia.orgmasterorganicchemistry.com Metal-free methods for C-OMe bond cleavage have also been developed, which may offer milder alternatives. researchgate.netrecercat.cat The resulting phenol opens up another avenue for derivatization, such as etherification or esterification.

Coordination Chemistry: Ligand Synthesis and Metal Complex Formation

The benzimidazole scaffold is a well-established ligand in coordination chemistry. nih.gov The N3 nitrogen atom of the imidazole ring possesses a lone pair of electrons, making it an excellent coordination site for a variety of transition metals, including copper, zinc, nickel, and cobalt. rsc.orgnih.govresearchgate.net

This compound can function as a monodentate ligand through its N3 atom. However, by introducing additional coordinating groups through derivatization, it can be converted into a multidentate chelating agent. For example, modification of the 6-amino group or the N1 position can introduce arms containing other donor atoms (N, O, S), leading to bidentate or tridentate ligands. These chelating agents form stable complexes with metal ions. nih.govrsc.org The planarity and aromaticity of the benzimidazole ring can also facilitate π-π stacking interactions, which can be important in the binding of the metal complex to other molecules. nih.gov

Metal-benzimidazole complexes have demonstrated significant catalytic activity in a range of organic transformations. nih.gov The electronic and steric properties of the benzimidazole ligand can be fine-tuned by its substituents, which in turn modulates the catalytic performance of the metal center. rsc.org

For instance, manganese complexes featuring chiral aminobenzimidazole ligands have been successfully used as catalysts for the asymmetric transfer hydrogenation of imines, producing chiral amines with high yields and enantioselectivity. acs.org Ruthenium-catalyzed reactions have also been explored for the functionalization of related heterocyclic systems. acs.org The presence of the electron-donating methoxy and amine groups in this compound can influence the electron density at the coordinated metal center, thereby affecting its catalytic cycle and efficiency in reactions such as cross-coupling, oxidation, or reduction.

Table 2: Mentioned Chemical Compounds

Compound Name Molecular Formula
This compound C₈H₉N₃O
4-Methoxy-6-nitro-1H-benzo[d]imidazole C₈H₇N₃O₃
Sodium Dithionite Na₂S₂O₄
Zinc Dust Zn
Sodium Bisulfite NaHSO₃
Tin(II) Chloride SnCl₂
Palladium-on-Carbon Pd/C
Raney Nickel Ni-Al
Omeprazole C₁₇H₁₉N₃O₃S
Nitrous Acid HNO₂
Sodium Nitrite NaNO₂
Hydrobromic Acid HBr
Hydroiodic Acid HI
Copper(II) Acetate (B1210297) Cu(CH₃COO)₂
Zinc(II) Acetate Zn(CH₃COO)₂
Nickel(II) Acetate Ni(CH₃COO)₂
Cobalt(II) Acetate Co(CH₃COO)₂
2-(((6-Methoxy-1H-benzo[d]imidazol-2-yl)thio)methyl)-3,5-dimethylpyridin-4-ol C₁₆H₁₇N₃O₂S

Advanced Research Applications of 4 Methoxy 1h Benzo D Imidazol 6 Amine and Benzimidazole Derivatives in Biological Systems

Molecular Mechanisms in Anticancer Research

Benzimidazole (B57391) derivatives exert their anticancer effects through diverse and complex molecular mechanisms. These compounds can function as inhibitors of crucial enzymes like protein kinases and DNA topoisomerases, interfere with the structural components of the cell like microtubules, and trigger programmed cell death, or apoptosis. researchgate.netnih.gov The specific mechanism of action is often dictated by the chemical substitutions on the benzimidazole core, which influence the molecule's ability to bind to its biological target. researchgate.net

The mitogen-activated protein kinase (MAPK) pathway is a critical signaling cascade that regulates cell proliferation and survival; its dysregulation is a common feature in many cancers. researchgate.netnih.gov The BRAF kinase, a key component of this pathway, is frequently mutated in various tumors, with the V600E mutation being particularly prevalent. nih.gov This has made BRAF, especially the V600E mutant, a prime target for cancer therapy.

Researchers have designed and synthesized series of benzimidazole derivatives to target both wild-type (WT) and V600E mutant BRAF. researchgate.netnih.gov One strategy involves creating derivatives that occupy the ATP-binding pocket of the kinase domain. For instance, a series of 1-substituted-5,6-dichloro-2-(4-methoxyphenyl)-1H-benzo[d]imidazoles was designed to interact with key amino acid residues like Glu500 and Asp593. nih.gov

In one study, a novel set of 4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine linked sulfonamide derivatives was synthesized and tested for V600E BRAF inhibitory activity. nih.gov Several of these compounds showed significant inhibition, with compound 12l exhibiting the lowest IC₅₀ value of 0.49 µM. nih.gov Similarly, compounds 12e and 12i also demonstrated potent inhibition with IC₅₀ values of 0.62 µM and 0.53 µM, respectively. nih.gov Another study focused on benzimidazole-based derivatives as potential dual inhibitors of EGFR and BRAFV600E, with some compounds showing significant activity against both targets. researchgate.netnih.gov

Table 1: V600E BRAF Inhibitory Activity of Selected Benzimidazole Derivatives
CompoundDescriptionIC₅₀ (µM) on V600E BRAFReference
12l4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine linked sulfonamide derivative0.49 nih.gov
12i4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine linked sulfonamide derivative0.53 nih.gov
12e4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine linked sulfonamide derivative0.62 nih.gov
10h1-substituted-5,6-dichloro-2-(4-methoxyphenyl)-1H-benzo[d]imidazole2.76 nih.gov

Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. nih.gov Targeting apoptotic pathways is a key strategy in cancer treatment. nih.gov Benzimidazole derivatives have been shown to induce apoptosis in cancer cells through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. nih.govnih.gov

The intrinsic pathway is often initiated by internal cellular stress and involves the mitochondria. youtube.comyoutube.com Some benzimidazole derivatives trigger this pathway by upregulating pro-apoptotic proteins like Bax and downregulating anti-apoptotic proteins like Bcl-2. nih.govnih.gov This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane, leading to the release of cytochrome c, which in turn activates a cascade of effector caspases, such as caspase-3, ultimately leading to cell death. nih.govyoutube.comyoutube.com For example, certain benzimidazole-based compounds were found to induce apoptosis by increasing the levels of caspase-3, caspase-8, and Bax, while decreasing the level of Bcl-2. researchgate.netnih.gov

The extrinsic pathway is activated by external signals through death receptors on the cell surface, such as Fas. nih.govyoutube.com The benzimidazole derivative 1-benzyl-2-phenyl-benzimidazole (BPB) was found to activate the extrinsic pathway by engaging Fas and the Fas-associated death domain (FADD), which leads to the activation of caspase-8. nih.gov Activation of either pathway culminates in the activation of executioner caspases that dismantle the cell in a controlled manner. youtube.com

Table 2: Effect of Benzimidazole Derivatives on Apoptotic Proteins
Compound ClassEffectPathway ImplicationReference
Benzimidazole-based derivatives (e.g., 4c, 4e)Increase in Bax, Caspase-3, Caspase-8; Decrease in Bcl-2Intrinsic & Extrinsic researchgate.netnih.gov
1-benzyl-2-phenyl-benzimidazole (BPB)Upregulation of Bax, Bad, Bak; Downregulation of Bcl-2, Bid, Bcl-XL; Activation of Fas, FADD, Caspase-8Intrinsic & Extrinsic nih.gov
Imidazole (B134444) derivative (4f)Increase in Bax; Decrease in Bcl-2Intrinsic nih.gov

The cell cycle is a tightly regulated process that governs cell division, and its disruption can prevent cancer cell proliferation. iiarjournals.org Benzimidazole derivatives are known to interfere with this process, often by disrupting microtubule dynamics, which are essential for forming the mitotic spindle during cell division. nih.gov This interference typically leads to an arrest of the cell cycle in the G2/M phase. nih.govnih.gov

Several studies have demonstrated that treating cancer cells with specific benzimidazole derivatives results in a significant accumulation of cells in the G2/M phase. nih.govnih.govacs.org For example, a benzimidazole-acridine derivative was shown to cause G2/M phase arrest in cervical cancer cells. nih.gov Similarly, compound 10h , a 5,6-dichlorobenzimidazole derivative, arrested the cell cycle in the G2/M phase in HT29 colon cancer cells. nih.gov This arrest is often a precursor to apoptosis, as the cell's internal checkpoints recognize the mitotic failure and initiate programmed cell death. nih.gov

Flow cytometry is a common technique used to analyze the distribution of cells throughout the different phases of the cell cycle (G1, S, G2/M). nih.goviiarjournals.org Studies using this method have confirmed that certain benzimidazoles cause a dose-dependent increase in the population of cells in the G2/M phase, preventing them from completing mitosis and dividing. iiarjournals.orgnih.gov

DNA topoisomerases are essential enzymes that manage the topological state of DNA during processes like replication and transcription. semanticscholar.orglookchem.com They function by creating transient breaks in the DNA backbone. lookchem.com Because cancer cells are highly proliferative, they are particularly dependent on these enzymes, making topoisomerases attractive targets for anticancer drugs. semanticscholar.org Benzimidazole derivatives have been identified as potent inhibitors of human DNA topoisomerase I (Topo I). researchgate.netnih.govsemanticscholar.org

Many benzimidazole-based compounds, particularly bis-benzimidazoles, are known to be DNA minor groove binders. nih.govnih.govnih.gov These molecules typically have a crescent shape that allows for a snug, non-covalent fit into the minor groove of the DNA double helix, showing a preference for AT-rich sequences. nih.govnih.gov The binding is stabilized by a combination of hydrogen bonds, electrostatic interactions, and van der Waals forces. nih.gov This physical interaction with DNA can interfere with the function of DNA-processing enzymes like topoisomerases. nih.gov The flexible nature of the bis-benzimidazole structure can alter the DNA conformation, which in turn inhibits the formation of the cleavable complex required for topoisomerase activity. nih.gov

The inhibitory effect of benzimidazole derivatives on Topo I is frequently evaluated using in vitro plasmid supercoil relaxation assays. researchgate.netsemanticscholar.orglookchem.com In this assay, the enzyme's activity is measured by its ability to convert supercoiled plasmid DNA (a compact, fast-migrating form on an agarose (B213101) gel) into its relaxed form (a less compact, slower-migrating form). lookchem.com

When a Topo I inhibitor is present, it prevents this relaxation process, resulting in the persistence of the supercoiled DNA form. lookchem.com The degree of inhibition can be quantified by measuring the relative amounts of supercoiled versus relaxed DNA bands on the gel. researchgate.net Several 1H-benzimidazole derivatives have been screened using this method. For example, 5-methyl-4-(1H-benzimidazole-2-yl)phenol was found to be a potent inhibitor of mammalian Topo I. researchgate.netsemanticscholar.org Studies have shown that the inhibitory effects are often concentration-dependent. lookchem.com These assays confirm that certain benzimidazoles function as Topo I poisons, stabilizing the enzyme-DNA complex and leading to lethal DNA strand breaks. researchgate.netacs.org

Table 3: Topoisomerase I Inhibition by Benzimidazole Derivatives
CompoundObservation in Relaxation AssayConclusionReference
5-methyl-4-(1H-benzimidazole-2-yl)phenolAccumulation of supercoiled plasmid DNAPotent Topo I inhibition researchgate.netsemanticscholar.org
5-chloro-2-(2-hydroxyphenyl)-1H-benzimidazole95.4% inhibition (quantified)Profound Topo I inhibition lookchem.com
Benzimidazole Derivative 12bIC₅₀ of 16 µMInhibited relaxation of DNA by Hu Topo I nih.govacs.org

Disruption of Cell Signaling Pathways Related to Proliferation and Survival

Benzimidazole derivatives have been identified as potent inhibitors of critical signaling pathways that regulate cell proliferation and survival, which are often dysregulated in cancer. Their mechanism of action frequently involves targeting key proteins that drive tumorigenesis.

One of the major signaling molecules implicated in cancer is the nuclear factor-kappa B (NF-κB). nih.gov NF-κB is a transcription factor that, when activated, promotes the expression of genes involved in inflammation, cell proliferation, and apoptosis inhibition. nih.gov In many cancer cells, NF-κB is overexpressed, contributing to tumor invasion and chemoresistance. nih.gov Certain benzimidazole derivatives have demonstrated the ability to inhibit NF-κB expression, thereby limiting tumor cell proliferation and potentially reversing drug resistance. nih.gov Studies have shown that these compounds can trigger apoptosis by inhibiting NF-κB–DNA binding. nih.gov

Furthermore, benzimidazole-based compounds are being developed as inhibitors of protein kinases, which are crucial enzymes in signaling cascades. mdpi.com For instance, derivatives have been designed to dually inhibit Epidermal Growth Factor Receptor (EGFR) and the BRAFV600E mutant protein, both of which are key drivers in various cancers. mdpi.com Nazartinib, a benzimidazole derivative, inhibits EGFR signaling and the MAPK pathway, leading to cell cycle arrest and apoptosis. mdpi.com Other derivatives have shown potent inhibition of the RAF oncogene, which is linked to cancer cell proliferation, invasion, and survival. mdpi.com By targeting these specific oncogenic markers, benzimidazole derivatives serve as a foundation for developing tailored cancer therapies. nih.gov

In Vitro Cytotoxicity Evaluation against Cancer Cell Lines (as mechanistic probes)

The anticancer potential of benzimidazole derivatives is extensively evaluated through in vitro cytotoxicity assays against a panel of human cancer cell lines. These studies provide crucial data on their potency and selectivity, often reported as IC₅₀ values (the concentration required to inhibit the growth of 50% of cells).

A variety of benzimidazole derivatives have shown significant cytotoxic effects across numerous cancer cell lines. For example, newly synthesized derivatives have been tested against the NCI-60 panel, a set of 60 human cancer cell lines, with some compounds demonstrating remarkable antiproliferative activity at a 10 µM concentration. mdpi.com Specific derivatives have exhibited potent activity against melanoma, leukemia, and cancers of the breast, lung, liver, and colon. nih.govnih.govjksus.org

One study highlighted a bromo-derivative that showed significant cytotoxicity against MCF-7 (breast), DU-145 (prostate), and H69AR (lung) cancer cells, with IC₅₀ values of 17.8, 10.2, and 49.9 µg/mL, respectively. nih.gov This compound was found to induce cell cycle arrest at the G₂/M phase and promote apoptosis. nih.gov Another study reported a benzimidazole derivative, se-182, with potent cytotoxic action against A549 (lung) and HepG2 (liver) cancer cells, with IC₅₀ values of 15.80 µM and 15.58 µM. jksus.org

The table below summarizes the cytotoxic activity of various benzimidazole derivatives against different cancer cell lines, as reported in recent literature.

Compound/DerivativeCancer Cell LineCell Line TypeIC₅₀ ValueReference
Bromo-derivative (Compound 5)MCF-7Breast17.8 ± 0.24 µg/mL nih.gov
Bromo-derivative (Compound 5)DU-145Prostate10.2 ± 1.4 µg/mL nih.gov
Bromo-derivative (Compound 5)H69ARLung49.9 ± 0.22 µg/mL nih.gov
se-182A549Lung15.80 µM jksus.org
se-182HepG2Liver15.58 µM jksus.org
Compound 9iNCI-H522Lung47.41 µg/ml
Compound 9iNCI-H23Lung45.22 µg/ml
Compound 9cMDA-MB453Breast55.89 µg/ml
Compound 2MCF7Breast0.0047 µM/ml nih.gov
Compound 10HCT116Colon0.0058 µM/ml nih.gov

These in vitro evaluations are essential for identifying lead compounds and understanding the structure-activity relationships that can guide the development of more effective and selective anticancer agents.

Mechanisms of Antimicrobial Action

Benzimidazole derivatives possess a broad spectrum of antimicrobial activities, targeting viruses, fungi, and bacteria through various mechanisms.

Antiviral Activity through Replication Inhibition Pathways

The antiviral properties of benzimidazole derivatives are often attributed to their ability to interfere with viral replication. These compounds have been shown to be effective against a range of RNA and DNA viruses. medchemexpress.com A key target for many antiviral benzimidazoles is the viral RNA-dependent RNA polymerase (RdRp), an essential enzyme for the replication of RNA viruses. nih.gov

For instance, certain 2-phenylbenzimidazole (B57529) derivatives have demonstrated high and selective activity against Bovine Viral Diarrhea Virus (BVDV), a pestivirus that is structurally similar to the Hepatitis C Virus (HCV). medchemexpress.comnih.gov Studies have shown that these compounds can inhibit the NS5B RdRp of both BVDV and HCV at low micromolar concentrations. medchemexpress.com Time-of-drug-addition assays suggest that these benzimidazoles can inhibit the early stages of viral infection and also act at later stages of the viral replication cycle. nih.gov This dual-target inhibition of both viral entry and replication makes them attractive candidates for further development as broad-spectrum antiviral agents. nih.gov

Antifungal Activity and Target Identification

Benzimidazole derivatives are potent antifungal agents that primarily act by disrupting the integrity of the fungal cell membrane. asm.orgnih.gov A major target is the enzyme lanosterol (B1674476) 14α-demethylase (also known as CYP51), a cytochrome P450 enzyme critical for the biosynthesis of ergosterol (B1671047). nih.govnih.gov Ergosterol is the principal sterol in fungal cell membranes, analogous to cholesterol in mammalian cells, and is essential for maintaining membrane fluidity and function. asm.orgnih.gov

By inhibiting 14α-demethylase, these compounds block the conversion of lanosterol to ergosterol, leading to the depletion of ergosterol and the accumulation of toxic sterol precursors. asm.orgnih.govproquest.com This disruption of the ergosterol biosynthesis pathway increases fungal cellular permeability and ultimately leads to cell death. asm.orgproquest.com

Several studies have synthesized and evaluated benzimidazole-triazole hybrids, which have shown significant antifungal potential, particularly against Candida species like C. glabrata and C. krusei, which are often resistant to conventional azole antifungals. asm.orgnih.gov Molecular docking studies have confirmed that these hybrid compounds can effectively bind to the active site of 14α-demethylase. nih.gov This targeted mechanism makes benzimidazole derivatives a promising class for developing new antifungal drugs to combat emerging fungal resistance. asm.orgnih.gov

Antibacterial Activity and Cell Wall/Enzyme Targets (e.g., DHFR)

The antibacterial action of benzimidazole derivatives often involves the inhibition of essential bacterial enzymes, with dihydrofolate reductase (DHFR) being a prominent target. nih.govnih.gov DHFR is a crucial enzyme in both prokaryotic and eukaryotic cells, catalyzing the reduction of dihydrofolate to tetrahydrofolate. nih.gov Tetrahydrofolate is a vital precursor for the synthesis of purines, thymidylate, and certain amino acids, which are necessary for cell proliferation. nih.govnih.gov

By inhibiting bacterial DHFR, benzimidazole compounds effectively block the synthesis of essential building blocks for DNA and proteins, leading to bacterial cell death. nih.govacs.org Researchers have designed and synthesized numerous benzimidazole derivatives, such as pyrimidine-clubbed benzimidazoles and 7-(benzimidazol-1-yl)-2,4-diaminoquinazolines, as potential DHFR inhibitors. nih.govacs.org These compounds have shown potent antibacterial activity against various Gram-positive and Gram-negative bacteria, including trimethoprim-resistant strains of S. aureus. nih.govacs.org The selectivity of these inhibitors for bacterial DHFR over human DHFR is a key aspect of their design, aiming to minimize toxicity. nih.govacs.org

Antitubercular Mechanisms (e.g., MmpL3 Protein Inhibition)

A significant advancement in the fight against tuberculosis (TB) has been the identification of the Mycobacterium membrane protein Large 3 (MmpL3) as a key target for novel antitubercular drugs, including benzimidazole derivatives. mdpi.comnih.govnih.gov MmpL3 is an essential inner membrane transporter responsible for exporting trehalose (B1683222) monomycolate (TMM), a precursor for mycolic acids, across the mycobacterial plasma membrane. nih.govnih.gov Mycolic acids are fundamental components of the unique and impermeable outer membrane of Mycobacterium tuberculosis, which is crucial for its survival and virulence. nih.gov

Inhibition of the MmpL3 transporter by benzimidazole compounds disrupts the mycolic acid biosynthetic pathway. mdpi.comnih.gov This leads to the intracellular accumulation of TMM and prevents the formation of trehalose dimycolate (TDM) and mycolylated arabinogalactan, key components of the cell wall. nih.gov The disruption of this essential transport process rapidly leads to bacterial cell death. nih.gov

Studies have identified specific 1H-benzo[d]imidazole derivatives that exhibit potent activity against M. tuberculosis at nanomolar concentrations. nih.gov Genetic studies involving the generation of drug-resistant mutants have confirmed that mutations in the mmpL3 gene confer resistance to these benzimidazole compounds, providing strong evidence for MmpL3 as their direct target. nih.govnih.gov These findings highlight the potential of MmpL3-inhibiting benzimidazoles as a new class of antitubercular agents to combat drug-resistant TB. nih.govresearchgate.net

Neuropharmacological Investigations and Receptor Modulation

The central nervous system (CNS) presents a primary target for benzimidazole derivatives due to their ability to interact with key neurotransmitter receptors. Their structural similarity to endogenous signaling molecules allows them to modulate receptor activity, influencing neuronal pathways critical for mood, cognition, and motor control.

Interaction with Serotonin (B10506) Receptors (e.g., 5-HT1A)

The serotonin system is a crucial regulator of emotional and cognitive functions, and the 5-HT1A receptor subtype is a significant target for anxiolytic and antidepressant therapies. Research has shown that certain benzimidazole derivatives possess a high affinity for 5-HT1A receptors.

A series of benzimidazole-arylpiperazine derivatives were designed and synthesized to target serotoninergic receptors. nih.govresearchgate.net These compounds incorporated the structural elements known to be important for both 5-HT1A and 5-HT3 receptor binding. researchgate.net Evaluation of their binding affinity revealed that derivatives featuring an o-alkoxy group on the arylpiperazine ring exhibited nanomolar affinity for the 5-HT1A receptor, with Ki values ranging from 18 to 150 nM. nih.govresearchgate.net For instance, one notable compound from this series showed a high affinity for both 5-HT1A (Ki = 18.0 nM) and 5-HT3 (Ki = 27.2 nM) receptors. nih.govresearchgate.net In vitro and in vivo studies suggested this compound functions as a partial agonist at 5-HT1A receptors and an antagonist at 5-HT3 receptors, a profile that may be beneficial for treating cognitive dysfunction. nih.govresearchgate.net

Further studies have developed new synthetic methods, such as Palladium(0)-mediated amination, to create novel families of (benzimidazolyl)piperazines. nih.gov Preliminary assessments of these compounds confirmed their potential as potent 5-HT1A receptor ligands. nih.gov

Table 1: Binding Affinity of Benzimidazole-Arylpiperazine Derivatives at Serotonin Receptors

Compound ClassTarget ReceptorBinding Affinity (Ki)Functional Activity
Benzimidazole-Arylpiperazine Derivatives (with o-alkoxy group)5-HT1A18 - 150 nMPartial Agonist
Selected Mixed Ligand (Compound 3)5-HT1A18.0 nMPartial Agonist
Selected Mixed Ligand (Compound 3)5-HT327.2 nMAntagonist

Interaction with Dopamine (B1211576) Receptors (e.g., D2)

Dopamine receptors, particularly the D2 subtype (D2R), are central to the pathophysiology of several neurological and psychiatric disorders, including Parkinson's disease and schizophrenia. nih.govnih.gov Consequently, they are a key target for antipsychotic drug development. nih.gov

Synthetic benzimidazole derivatives have been investigated for their affinity towards dopamine receptors. One study synthesized 5-[3-(4-arylpiperazin-1-yl)propyl]-1H-benzimidazoles and 5-[2-(4-arylpiperazin-1-yl)ethoxy]-1H-benzimidazoles and found that they expressed a high affinity for the D2 dopamine receptor. nih.gov Docking analyses revealed the specific interactions driving this affinity, which include the formation of a salt bridge between the piperazine (B1678402) ring and the Asp 86 residue of the receptor, as well as hydrogen bonds between the benzimidazole portion of the ligand and Ser 141, Ser 122, and His 189 residues. nih.gov Interestingly, some benzimidazole-arylpiperazine derivatives designed as serotonin receptor ligands were found to be highly selective, showing low affinity for dopamine D2 receptors (Ki > 1000-10,000 nM), which can be an advantageous property for reducing certain side effects. nih.govresearchgate.net

Mechanistic Insights into Neurotransmitter Release and Uptake

The modulation of neurotransmitter receptors by compounds like benzimidazole derivatives has direct consequences on neurotransmitter signaling. Agonist binding to presynaptic autoreceptors, such as the 5-HT1A autoreceptor, typically inhibits neurotransmitter release. nih.gov For example, acute administration of 5-HT1A agonists leads to the hyperpolarization of serotonin-producing raphé neurons, which in turn reduces the firing rate and the amount of serotonin released at synapses. nih.gov This mechanism is a key part of the therapeutic action of some anxiolytic drugs. nih.gov

Conversely, some centrally acting drugs induce neurotransmitter release through non-exocytic mechanisms. nih.gov This often involves interaction with plasma membrane uptake carriers, causing a reversal of their transport direction and leading to an efflux of neurotransmitters from the cytosol into the synaptic cleft. nih.gov While specific studies on 4-Methoxy-1H-benzo[d]imidazol-6-amine's effect on these transporters are not detailed, the interaction of benzimidazole derivatives with key G-protein coupled receptors like D2 and 5-HT1A suggests an indirect but powerful influence over the entire process of neurotransmission, from neuronal firing to synaptic concentration of key messengers like dopamine and serotonin.

Enzyme Inhibitory Profile Analysis

Beyond receptor modulation, benzimidazole derivatives are widely recognized for their ability to inhibit crucial enzymes involved in cellular proliferation and DNA repair, making them prime candidates for anticancer and antimicrobial drug development. mdpi.com

Dihydrofolate Reductase (DHFR) as a Molecular Target

Dihydrofolate reductase (DHFR) is an essential enzyme in the synthesis of DNA precursors, making it a well-established target for antimicrobial and anticancer therapies. nih.govmdpi.comnih.gov Inhibition of DHFR disrupts the folate metabolic pathway, leading to a deficiency in tetrahydrofolate, which ultimately causes cell death. mdpi.comresearchgate.net

The benzimidazole scaffold has been explored for its potential as a DHFR inhibitor. nih.govnih.gov Researchers have designed and synthesized various benzimidazole derivatives, including pyrimidine-clubbed benzimidazoles, as potential DHFR inhibitors to combat antibiotic resistance. nih.gov In one study, a series of 2,6-disubstituted 1H-benzimidazoles demonstrated moderate to good DHFR inhibitory activity, with IC50 values in the range of 7-23 µM. nih.gov Several of these compounds were more potent than the standard drug Trimethoprim. nih.gov Molecular docking studies indicated that these compounds bind effectively to key amino acid residues in the DHFR active site, such as Phe31 and Asp27. nih.gov However, other research has noted that while benzimidazole derivatives can inhibit DHFR, they have struggled to achieve the high potency of classical 2,4-diaminopyrimidine-based inhibitors like methotrexate. drugbank.com

Table 2: DHFR Inhibitory Activity of 2,6-Disubstituted 1H-Benzimidazoles

Compound SeriesTarget EnzymeActivity Range (IC50)Comparison to Standard
2,6-disubstituted 1H-benzimidazolesMicrobial DHFR7 - 23 µMSome compounds 1.1 to 1.4-fold more active than Trimethoprim

Poly(ADP-ribose) Polymerase (PARP) Enzyme Inhibition

Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP-1 and PARP-2, play a critical role in DNA repair. nih.govnih.gov Inhibiting these enzymes can induce synthetic lethality in cancer cells that have existing defects in other DNA repair pathways (e.g., BRCA1/2 mutations), making PARP a major target in oncology. nih.govnih.gov

The benzimidazole carboxamide scaffold is the foundation for a highly effective series of PARP-1 inhibitors, valued for their high intrinsic potency. nih.gov A series of synthesized benzimidazole carboxamide derivatives showed potent anticancer activities, with some compounds exhibiting IC50 values of approximately 4 nM against both PARP-1 and PARP-2, which is comparable to the reference drug veliparib. nih.govnih.gov Modifications to the benzimidazole skeleton and its side chains are key areas of research to discover safer and more effective PARP inhibitors. nih.gov For example, recently designed matrine-containing benzimidazole derivatives have been evaluated as dual inhibitors of PARP-1 and topoisomerase I (TOPOI), showing effective suppression of cancer cell proliferation. nih.gov

Table 3: PARP Inhibitory Activity of Benzimidazole Carboxamide Derivatives

Compound SeriesTarget EnzymeInhibitory Activity (IC50)Reference Drug Comparison
Benzimidazole Carboxamides (e.g., 5cj, 5cp)PARP-1~ 4 nMSimilar to Veliparib
Benzimidazole Carboxamides (e.g., 5cj, 5cp)PARP-2~ 4 nMSimilar to Veliparib

Alpha-Amylase Inhibition Mechanisms

Benzimidazole derivatives have emerged as a significant class of compounds with potent inhibitory activity against α-amylase, an enzyme crucial for carbohydrate digestion. ijpsr.comresearchgate.net The inhibition of this enzyme is a key therapeutic strategy for managing post-prandial hyperglycemia, a common complication in type II diabetes. researchgate.net The mechanism of inhibition primarily involves the binding of the benzimidazole scaffold to the active site of the α-amylase enzyme, thereby preventing its catalytic action on starch and other complex carbohydrates. ijpsr.com

Research has demonstrated that the inhibitory potential of these derivatives can be finely tuned by altering the substituents on the benzimidazole core. For instance, a series of 2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-N-phenylacetamide derivatives showed varying degrees of α-amylase inhibition, with IC₅₀ values ranging from 1.10 ± 0.05 to 12.50 ± 0.30 μM. nih.gov Notably, certain derivatives exhibited inhibitory effects superior to the standard drug, acarbose, which has an IC₅₀ of 1.70 ± 0.10 μM. nih.gov Specifically, compounds designated as 7b, 7c, and 7i in one study displayed exceptional potency with IC₅₀ values of 1.20 ± 0.05, 1.40 ± 0.10, and 1.10 ± 0.05 μM, respectively. nih.gov

Molecular docking studies have provided insights into the specific interactions between the benzimidazole derivatives and the enzyme's active site. ijpsr.comnih.gov These studies suggest that the binding affinity is a key determinant of the inhibitory activity. ijpsr.com The planar benzimidazole nucleus, along with various substitutions, facilitates interactions with key amino acid residues within the enzyme's catalytic domain. nih.govacs.org Another study on different benzimidazole derivatives found that while they all showed moderate activity compared to acarbose, one derivative, BM-1, emerged as the most potent inhibitor within its series. ijpsr.com

Interactive Table: α-Amylase Inhibition by Benzimidazole Derivatives

Compound/Drug IC₅₀ (μM) Source
Derivative 7b 1.20 ± 0.05 nih.gov
Derivative 7c 1.40 ± 0.10 nih.gov
Derivative 7i 1.10 ± 0.05 nih.gov

Other Identified Enzyme Targets

The therapeutic potential of benzimidazole derivatives extends beyond α-amylase inhibition, with various compounds from this class targeting other critical enzymes in different pathological pathways.

One significant target is Dihydrofolate Reductase (DHFR) , an enzyme essential for the synthesis of purines and certain amino acids. acs.orgnih.gov As DHFR is the sole source for maintaining cellular pools of tetrahydrofolate (THF), its inhibition is a critical strategy in the development of antibacterial and anticancer agents. acs.orgnih.gov Molecular docking studies have identified DHFR from Staphylococcus aureus as a potential target for N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives, highlighting their potential dual antimicrobial and anticancer activities. nih.gov

In the realm of oncology, specific benzimidazole derivatives have been identified as inhibitors of key signaling proteins. These include Epidermal Growth Factor Receptor (EGFR) , both in its wild-type (EGFRWT) and mutated (EGFRT790M) forms. acs.org The inhibition of EGFR is a validated approach in cancer therapy, and certain benzimidazole-based compounds have shown potent suppression of these receptors. acs.org Furthermore, enzymes like Histone Deacetylase 6 (HDAC6) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) have also been predicted as suitable targets for the anticancer activity of these compounds. nih.gov

Another important enzyme target is the H+/K+-ATPase , also known as the proton pump. researchgate.net Substituted benzimidazoles, such as omeprazole, act as covalent inhibitors of this enzyme, which is located at the secretory surface of gastric parietal cells. researchgate.net By irreversibly binding to cysteine residues on the pump, these compounds inhibit both basal and stimulated acid secretion. researchgate.net

Material Science Applications (e.g., Corrosion Inhibition)

Benzimidazole and its derivatives are widely recognized for their application as effective corrosion inhibitors for various metals and alloys, including mild steel, carbon steel, copper, and zinc. nih.govnottingham.edu.cn Their utility is particularly noted in aggressive acidic environments, such as hydrochloric and sulfuric acid solutions, which are common in industrial processes like acid pickling, industrial cleaning, and oil well acidizing. nih.govresearchgate.net The effectiveness of these organic compounds stems from their molecular structure, which typically includes heteroatoms like nitrogen, oxygen, and sulfur, as well as multiple bonds and aromatic rings. d-nb.infopeacta.org These features facilitate the adsorption of the inhibitor molecules onto the metal surface, forming a protective barrier against the corrosive medium. nih.govd-nb.info

The inhibition efficiency of benzimidazole derivatives is influenced by the presence and nature of substituent groups on the benzimidazole core. d-nb.info For example, the introduction of an amino group has been shown to significantly increase inhibition efficiency, whereas a nitro group tends to decrease it. d-nb.info Studies have reported high inhibition efficiencies, with some derivatives achieving over 95% effectiveness at optimal concentrations. researchgate.netrsc.org For example, 5-methoxy-2-[(4-methoxy-3,5-dimethyl-pyridin-2-yl)methylsulfinyl]benzimidazole (MSB) demonstrated a maximum inhibition efficiency of 95% at a concentration of 10⁻³ M for carbon steel in 1M HCl. researchgate.net Similarly, another study found that 1-dodecyl-2-((dodecylthio)methyl)-1H-benzimidazole reached an inhibition efficiency of 95.4%. rsc.org These compounds often act as mixed-type inhibitors, meaning they affect both the anodic and cathodic electrochemical reactions, though some may show a predominance for one over the other. nih.govnih.gov

Surface Adsorption and Protective Layer Formation

The primary mechanism by which benzimidazole derivatives protect metals from corrosion is through adsorption onto the metal surface, which forms a protective film that isolates the metal from the corrosive environment. d-nb.inforesearchgate.net This adsorption process involves the sharing of electrons between the inhibitor molecule and the metal. The heteroatoms (N, O, S) and π-electrons from the aromatic rings in the benzimidazole structure are key to this process, as they can donate electrons to the vacant d-orbitals of the metal, forming a coordinate-type bond. researchgate.netelectrochemsci.org

The adsorption can be influenced by several factors, including the inhibitor's concentration, the temperature, and the composition of the corrosive medium. researchgate.netnottingham.edu.cn In acidic solutions, benzimidazole derivatives can exist in a protonated form, where the nitrogen atom at the 3-position of the imidazole ring is protonated. nih.gov This creates cations that can be adsorbed onto the metal surface. The adsorption process of these inhibitors on metal surfaces often follows established models, such as the Langmuir adsorption isotherm, which suggests the formation of a monolayer of the inhibitor on the surface. researchgate.netnih.govrsc.org

The effectiveness of the protective layer is also dependent on the orientation of the adsorbed molecules. It has been proposed that some inhibitors adsorb parallel to the metal surface, allowing the benzimidazole moiety, where electron density is high, to cover a larger surface area. nih.gov This protective film acts as a barrier, blocking the active sites on the metal surface where corrosion reactions would typically occur. d-nb.info

Quantum Chemical Descriptors for Corrosion Inhibition Potentials

Quantum chemical calculations, particularly using Density Functional Theory (DFT), have become a powerful tool for studying the relationship between the molecular structure of benzimidazole derivatives and their corrosion inhibition efficiency. d-nb.infoelectrochemsci.orgelectrochemsci.org These theoretical methods provide insights into the electronic properties of the inhibitor molecules, which are crucial for understanding their interaction with metal surfaces. electrochemsci.org

Several quantum chemical descriptors are commonly calculated to predict the inhibition potential of these compounds:

E_HOMO (Energy of the Highest Occupied Molecular Orbital): A higher E_HOMO value indicates a greater tendency of the molecule to donate electrons to the empty d-orbitals of the metal, leading to better inhibition efficiency. electrochemsci.org

E_LUMO (Energy of the Lowest Unoccupied Molecular Orbital): A lower E_LUMO value suggests a higher ability of the molecule to accept electrons from the metal surface. researchgate.net

Energy Gap (ΔE = E_LUMO - E_HOMO): A smaller energy gap implies that the molecule is more reactive and can be more easily polarized, which generally correlates with higher inhibition efficiency. electrochemsci.org

Dipole Moment (μ): A larger dipole moment may facilitate the adsorption of the inhibitor onto the metal surface, thereby enhancing its corrosion inhibition effectiveness. researchgate.net

Electronegativity (χ): This parameter relates to the ability of the molecule to attract electrons.

Global Hardness (η) and Softness (σ): These terms describe the resistance to change in the electron distribution of the molecule. Softer molecules are generally more reactive and tend to be better corrosion inhibitors. researchgate.net

By analyzing these descriptors, researchers can theoretically assess and compare the potential effectiveness of different benzimidazole derivatives as corrosion inhibitors, which aids in the rational design of new and more efficient compounds. electrochemsci.orgresearchgate.net For instance, theoretical calculations have successfully explained why amino-substituted benzimidazoles show improved inhibition efficiency compared to their nitro-substituted counterparts. d-nb.info

Interactive Table: Key Quantum Chemical Descriptors and Their Implication for Corrosion Inhibition

Descriptor Implication for Higher Inhibition Efficiency Source
E_HOMO Higher Value electrochemsci.org
E_LUMO Lower Value researchgate.net
Energy Gap (ΔE) Lower Value electrochemsci.org

Structure Activity Relationship Sar and Rational Drug Design Principles for 4 Methoxy 1h Benzo D Imidazol 6 Amine Derivatives

Systematic Modification of Substituents and Their Impact on Activity

The pharmacological profile of benzimidazole (B57391) derivatives can be finely tuned by strategic modifications at various positions of the heterocyclic ring system. Research indicates that the N-1, C-2, and C-6 positions of the benzimidazole core are particularly important for biological activity. nih.gov

Systematic studies on related benzimidazole scaffolds provide valuable insights:

Substitution at the C-2 Position: In a series of 2-phenyl-1H-benzo[d]imidazole analogues, single-site fluorination at the 4-position of the phenyl ring was found to improve metabolic stability without negatively affecting the molecule's recognition by its target receptor. acs.orgnih.gov

Substitution on the Benzene (B151609) Ring of Benzimidazole: The position of substituents on the benzimidazole core itself has a profound impact on activity. For instance, in a series designed as GABA-A receptor modulators, placing a methyl group at the 6-position was shown to correctly orient the molecule within the allosteric recognition site. acs.orgnih.gov Conversely, a methyl group at the 5-position introduced a steric hindrance that abolished the interaction with the receptor. acs.orgnih.gov Similarly, for derivatives targeting topoisomerase I, 4-ethoxy substitutions at the phenyl end resulted in strong DNA binders. nih.gov

Linker and Terminal Group Modification: In the design of V600E BRAF inhibitors, the linker connecting the benzimidazole core to a terminal sulfonamide moiety was investigated. nih.gov A propylamine (B44156) linker was found to be more favorable than an ethylamine (B1201723) linker. nih.gov The nature of the terminal sulfonamide group also played a critical role; derivatives with a simple benzenesulfonamide (B165840) or a 4-methylbenzenesulfonamide showed potent inhibitory activity. nih.gov

Influence of Electron-Withdrawing Groups: For certain benzo f1000research.comnih.govimidazo[1,2-d] nih.govnih.govemanresearch.orgtriazine derivatives, the introduction of electron-withdrawing groups, such as fluorine, chlorine, or bromine, was found to enhance antifungal activity. mdpi.com

The table below summarizes the observed impact of various substituents on the activity of different benzimidazole-based scaffolds.

Scaffold/SeriesPosition of ModificationSubstituentObserved Impact on ActivityReference
2-phenyl-1H-benzo[d]imidazole4-position of phenyl ringFluorineEnhanced metabolic stability acs.orgnih.gov
2-phenyl-1H-benzo[d]imidazole6-position of benzimidazoleMethylFavorable for receptor interaction acs.orgnih.gov
2-phenyl-1H-benzo[d]imidazole5-position of benzimidazoleMethylAbolished receptor interaction (steric penalty) acs.orgnih.gov
4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amineLinker ChainPropylamine vs. EthylaminePropylamine linker was more potent nih.gov
1H-benzo[d]imidazolesPhenyl ring4-EthoxyStrong DNA binding affinity nih.gov
Benzo f1000research.comnih.govimidazo[1,2-d] nih.govnih.govemanresearch.orgtriazinesR2 positionElectron-withdrawing groups (F, Cl, Br)Enhanced antifungal activity mdpi.com

Identification of Key Pharmacophoric Elements

A pharmacophore is the essential three-dimensional arrangement of features that allows a molecule to interact with a specific biological target. For benzimidazole derivatives, several key pharmacophoric elements have been identified through structural and computational studies.

Hydrogen Bonding: The imidazole (B134444) portion of the benzimidazole ring is a crucial pharmacophoric element. The NH group of the imidazole ring can act as a hydrogen bond donor, forming strong interactions with amino acid residues in the target protein, such as nucleic acid bases in DNA. nih.gov In GABA-A receptor modulators, the nitrogen atom at position 3 of the 1H-benzo[d]imidazole system was observed to mimic a key interaction with the amino acid residue αHis102. acs.orgnih.gov

Aromatic/Hydrophobic Interactions: The fused benzene ring and any aromatic substituents (e.g., a phenyl group at C-2) provide surfaces for aromatic and hydrophobic interactions. In GABA-A receptor modulators, the benzimidazole core and its substituents engage in stabilizing aromatic interactions with residues like Phe100, His102, Tyr160, and Tyr210. acs.orgnih.gov

Acceptor/Donor Sites: The methoxy (B1213986) group at the 4-position and the amine group at the 6-position of the parent compound "4-Methoxy-1H-benzo[d]imidazol-6-amine" serve as potential hydrogen bond acceptor and donor sites, respectively. These are critical features for establishing specific interactions with a biological target.

Fused Heterocyclic System: The rigid, planar structure of the benzimidazole ring system itself acts as a scaffold, holding the various interactive groups in a defined spatial orientation necessary for receptor binding. Hybrid molecules containing both benzimidazole and triazole moieties have demonstrated a wide range of antibacterial properties, highlighting the utility of the core scaffold. nih.gov

The table below outlines the key pharmacophoric features and their roles in the activity of benzimidazole derivatives.

Pharmacophoric FeatureRole in Molecular InteractionExample from ResearchReference
Imidazole NHHydrogen Bond DonorInteraction with nucleic acid bases in DNA nih.gov
Imidazole N3 AtomHydrogen Bond AcceptorMimics interaction with αHis102 in GABA-A receptor acs.orgnih.gov
Aromatic RingsAromatic/Hydrophobic InteractionsBinding pose stabilized by interactions with Phe, Tyr, and His residues acs.orgnih.gov
Fused Ring SystemRigid ScaffoldOrients substituents for optimal receptor binding nih.gov

Computational-Aided Drug Design in Optimizing Benzimidazole Analogs

Computational methods are indispensable tools for interpreting experimental data and rationally guiding the design of new, optimized benzimidazole analogs. nih.gov These techniques accelerate the drug discovery process by predicting binding affinities, metabolic properties, and potential toxicities, thereby reducing the time and cost associated with synthesizing and testing new compounds. mdpi.comemanresearch.org

Molecular Docking: This technique is widely used to predict the preferred orientation of a ligand when bound to a target protein. nih.gov For V600E BRAF inhibitors based on a benzimidazole scaffold, docking studies were performed to understand the plausible binding modes of the most active compounds. nih.gov Similarly, docking of 2-(4-fluorophenyl)-1H-benzo[d]imidazole derivatives into the GABA-A receptor provided a structural basis for their observed activities and helped explain why certain substitutions were favorable over others. acs.orgnih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR models derive mathematical relationships between the chemical structures of a series of compounds and their biological activities. f1000research.com These models can then be used to predict the activity of newly designed analogs before they are synthesized. f1000research.com

Virtual Screening: This computational technique involves screening large libraries of chemical compounds to identify those that are most likely to bind to a drug target. emanresearch.org For tumor necrosis factor-α, structure-based virtual screening has been used to identify potential inhibitors. nih.gov

ADMET Prediction: In silico tools are used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates. nih.govemanresearch.org This allows for the early identification of compounds that may have poor pharmacokinetic profiles, enabling chemists to focus on more promising candidates.

The application of these computational tools has been pivotal in the development of kinase inhibitors and other therapeutic agents, allowing for the efficient optimization of compounds with high binding affinity and selectivity. nih.govmdpi.com

Future Perspectives and Emerging Avenues in 4 Methoxy 1h Benzo D Imidazol 6 Amine Research

Integration of Artificial Intelligence and Machine Learning in Compound Discovery

The landscape of drug discovery is being revolutionized by the integration of artificial intelligence (AI) and machine learning (ML). These powerful computational tools are being increasingly employed to accelerate the identification and optimization of novel benzimidazole (B57391) derivatives. For instance, machine learning-based Quantitative Structure-Activity Relationship (QSAR) models are being developed to predict the inhibition efficiency of benzimidazole derivatives for various applications, including as corrosion inhibitors. nih.gov By analyzing vast datasets of chemical structures and their corresponding biological activities, these models can identify key molecular descriptors that correlate with desired therapeutic effects. This data-driven approach allows for the in silico design of new 4-Methoxy-1H-benzo[d]imidazol-6-amine analogs with enhanced potency and selectivity, significantly reducing the time and cost associated with traditional trial-and-error methods. researchgate.net

Generative ML models, in particular, offer a novel approach to solving complex optimization problems in chemistry. chemrxiv.org These models can learn the underlying patterns in chemical data to generate entirely new molecular structures with desired properties. This "hallucination" of novel compounds, guided by predefined parameters, opens up new avenues for exploring the chemical space around the this compound scaffold. chemrxiv.org Furthermore, AI and ML algorithms can be utilized to predict reaction conditions and optimize synthetic pathways, contributing to more efficient and sustainable manufacturing processes. beilstein-journals.org

Exploration of Novel Therapeutic Targets and Modalities

The versatile benzimidazole core is a well-established pharmacophore present in numerous clinically approved drugs. nih.gov Research into this compound and its derivatives is expanding to encompass a wide range of novel therapeutic targets and modalities. One of the most promising areas is in the development of kinase inhibitors for cancer therapy. The benzimidazole scaffold serves as a robust framework for designing potent and selective inhibitors of various kinases, which are key regulators of cellular processes often dysregulated in cancer. proquest.com For example, novel benzimidazole-based inhibitors targeting the ATM kinase, a crucial regulator of the cellular response to DNA damage, have shown picomolar potency. www.gov.uk

Beyond oncology, the therapeutic potential of benzimidazole derivatives extends to a variety of other diseases. Studies have highlighted their broad spectrum of pharmacological activities, including antimicrobial, antiviral, anti-inflammatory, and analgesic properties. arabjchem.orgijpsjournal.com The exploration of these activities in the context of the specific substitutions present in this compound could lead to the discovery of new treatments for infectious diseases, inflammatory conditions, and pain management. The ability of benzimidazole derivatives to interact with a diverse range of biological targets underscores the vast potential for identifying novel therapeutic applications for this compound.

Development of Advanced Characterization Techniques

The comprehensive characterization of novel compounds is fundamental to understanding their structure-activity relationships and ensuring their quality and purity. The development of advanced analytical techniques is playing a pivotal role in the analysis of benzimidazole derivatives like this compound.

Hyphenated techniques, which couple separation methods with spectroscopic detection, are particularly powerful for the analysis of complex mixtures and the unambiguous identification of compounds. chemijournal.comijnrd.orgsaspublishers.com Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are routinely used for the identification and quantification of benzimidazole derivatives. ajrconline.org High-Performance Liquid Chromatography (HPLC) coupled with various detectors is another essential tool for purity assessment and analysis.

Modern spectroscopic methods provide detailed structural information. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is indispensable for elucidating the precise molecular structure and connectivity of atoms. Fourier-Transform Infrared (FT-IR) spectroscopy helps in identifying the functional groups present in the molecule. Mass Spectrometry (MS) provides information about the molecular weight and fragmentation patterns, further confirming the compound's identity. The application of these advanced and often combined analytical methods ensures a thorough characterization of this compound and its derivatives, which is crucial for their progression in the drug development pipeline.

Sustainable and Scalable Synthetic Methodologies

The principles of green chemistry are increasingly influencing the synthesis of pharmaceutical compounds, aiming to reduce environmental impact and improve efficiency. The development of sustainable and scalable synthetic methodologies for this compound is a key area of future research.

Traditional methods for benzimidazole synthesis often involve harsh reaction conditions and the use of hazardous reagents. mdpi.com Modern approaches focus on the use of greener solvents, milder reaction conditions, and catalyst-free or recyclable catalytic systems. mdpi.comresearchgate.netmdpi.com Microwave-assisted synthesis, for example, has emerged as a rapid and efficient method for producing benzimidazole derivatives, often leading to higher yields in shorter reaction times compared to conventional heating. mdpi.com

The use of deep eutectic solvents (DESs) as both the reaction medium and catalyst presents another innovative and sustainable approach. researchgate.net These biodegradable and low-cost solvents can significantly improve the efficiency and environmental footprint of benzimidazole synthesis. researchgate.net Furthermore, biocatalysis, utilizing enzymes to catalyze reactions, offers a highly selective and environmentally friendly alternative to traditional chemical catalysts. proquest.commdpi.com The application of these green and sustainable synthetic strategies will be crucial for the economically viable and environmentally responsible production of this compound and its derivatives on a larger scale.

Q & A

Q. What are the established synthetic routes for 4-Methoxy-1H-benzo[d]imidazol-6-amine, and what key reaction parameters influence yield and purity?

  • Methodological Answer : Synthesis typically involves nitro reduction followed by cyclization. For example, analogous benzimidazoles are synthesized via condensation of o-phenylenediamine derivatives with carboxylic acids or esters under acidic conditions. Key parameters include:
  • Catalyst selection : Pd/C for nitro reduction (yields 75–82% ).
  • Cyclization conditions : Use of polyphosphoric acid (PPA) or microwave-assisted heating to enhance reaction efficiency .
  • Purification : Column chromatography with ethyl acetate/hexane gradients or recrystallization from ethanol .
  • Table 1 : Comparison of synthetic approaches for benzimidazole derivatives
StepReagents/ConditionsYield (%)Reference
Nitro reductionH₂, Pd/C, ethanol75–82
CyclizationPPA, 120°C, 4h68
MethoxylationNaOMe, DMF, reflux85

Q. How can spectroscopic methods confirm the structure and regiochemistry of this compound?

  • Methodological Answer :
  • 1H NMR : Aromatic protons appear δ 6.8–7.5 ppm. The methoxy group shows a singlet at δ ~3.8 ppm, while the amine proton (if free) appears broad at δ ~5.5 ppm. Coupling patterns distinguish substituent positions (e.g., meta vs. para) .
  • 2D NMR (COSY/HSQC) : Resolves overlapping signals; cross-peaks confirm connectivity between methoxy and adjacent protons .
  • MS (ESI+) : Molecular ion [M+H]⁺ at m/z 176.1 (calculated), with fragmentation patterns verifying the benzimidazole core .

Advanced Research Questions

Q. Which computational approaches (e.g., DFT) best predict electronic properties and reactivity of this compound?

  • Methodological Answer :
  • Functional selection : Hybrid functionals like B3LYP (20% exact exchange) balance accuracy and computational cost, showing <2.5 kcal/mol deviation in thermochemical predictions .
  • Basis sets : Triple-zeta (e.g., 6-311+G(d,p)) capture electron density variations near the methoxy and amine groups .
  • Applications :
  • HOMO-LUMO gaps to predict charge-transfer behavior.
  • Molecular electrostatic potential (MEP) maps to identify nucleophilic/electrophilic sites .

Q. How should researchers address contradictory results in pharmacological assays (e.g., variable IC₅₀ values)?

  • Methodological Answer :
  • Systematic validation steps :

Purity verification : HPLC-MS (≥95% purity) to exclude impurities affecting bioactivity .

Assay conditions : Control serum protein content (e.g., fetal bovine serum) that may sequester compounds .

Dose-response consistency : Test across ≥3 cell lines (e.g., HEK293 vs. HeLa) to rule out cell-specific effects .

  • Statistical analysis : Use nonlinear regression models (e.g., Hill equation) to calculate IC₅₀ with 95% confidence intervals .

Q. How to design SAR studies for benzimidazole derivatives using this compound as a core?

  • Methodological Answer :
  • Substituent variation :
  • Methoxy position : Compare 4- vs. 5-methoxy analogs via Ullmann coupling .
  • Amine protection : Boc or acetyl groups to assess hydrogen-bonding effects .
  • Bioactivity assays :
  • In vitro : Kinase inhibition assays (e.g., EGFR) with ATP competition studies .
  • Computational : Molecular docking (AutoDock Vina) to predict binding modes .
  • Key parameters : LogP (lipophilicity) and polar surface area (PSA) to optimize bioavailability .

Data Contradiction Analysis

  • Example : Discrepancies in reported IC₅₀ values may arise from:
    • Experimental variables : Incubation time (24h vs. 48h), cell passage number .
    • Compound stability : Degradation in DMSO stock solutions over time; validate via fresh HPLC analysis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.